Rpi-1
Description
This compound is an ATP-dependent RET kinase inhibitor. Oral treatment with this compound caused growth arrest or regression in 81% treated tumors. Following treatment suspension, tumor inhibition was maintained (51%, P0>br
Properties
IUPAC Name |
(3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-21-15-8-12-13(7-10-3-5-11(19)6-4-10)17(20)18-14(12)9-16(15)22-2/h3-9,19H,1-2H3,(H,18,20)/b13-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSMCYNBVCGIHC-QPEQYQDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC3=CC=C(C=C3)O)C(=O)N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)/C(=C/C3=CC=C(C=C3)O)/C(=O)N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269730-03-2 | |
| Record name | RPI-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269730032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RPI-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | RPI-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ66VPR7DB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
RPI-1: A Targeted Approach to Disrupting Oncogenic Signaling in Thyroid Carcinoma
For Immediate Release
MILAN, Italy - In the landscape of targeted therapies for thyroid cancer, the small molecule inhibitor RPI-1 has emerged as a significant agent, primarily through its potent and selective inhibition of the RET (Rearranged during Transfection) tyrosine kinase. This technical guide delineates the mechanism of action of this compound, summarizing key preclinical findings, experimental methodologies, and the signaling cascades it disrupts. The data presented herein provides a comprehensive overview for researchers, scientists, and drug development professionals engaged in the pursuit of novel treatments for thyroid malignancies.
This compound, an arylidene-2-indolinone derivative, demonstrates notable efficacy in thyroid cancer models driven by RET oncogenes, which are frequent genetic alterations in both papillary and medullary thyroid carcinomas.[1][2] Its mechanism of action is centered on the direct inhibition of the constitutive tyrosine kinase activity of RET oncoproteins, including the RET/PTC1 fusion protein and various MEN2A-associated RET mutants.[1][3] This inhibition triggers a cascade of downstream effects, ultimately leading to reduced cell proliferation, induction of apoptosis, and inhibition of angiogenesis.
Core Mechanism: Inhibition of RET Tyrosine Kinase
The fundamental action of this compound is the suppression of RET autophosphorylation.[1][3] By binding to the kinase domain, this compound prevents the transfer of phosphate groups to tyrosine residues, a critical step in the activation of the RET receptor. This abrogation of RET phosphorylation has been demonstrated in various thyroid cancer cell lines, including TPC-1 (papillary thyroid carcinoma) and TT cells (medullary thyroid carcinoma).[1][3][4] Consequently, the recruitment and activation of downstream signaling effectors are blocked.
Disruption of Downstream Signaling Pathways
The constitutive activation of RET in thyroid cancer cells leads to the aberrant activation of several key signaling pathways that promote cell growth, survival, and proliferation. This compound effectively curtails these signals by inhibiting the initial phosphorylation of RET. The primary pathways affected are:
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Phospholipase Cγ (PLCγ) Pathway: this compound treatment abolishes the binding of PLCγ to the phosphorylated RET oncoprotein, thereby inhibiting its activation.[1][3]
-
Ras/ERK (MAPK) Pathway: The inhibition of RET phosphorylation prevents the activation of the Ras/ERK pathway, a critical driver of cell proliferation.[3]
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PI3K/AKT Pathway: this compound has been shown to inhibit the activation of AKT, a key mediator of cell survival and anti-apoptotic signals.[1][2][3][5]
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JNK2 Pathway: The activation of JNK2 has also been shown to be abolished by this compound treatment in papillary thyroid carcinoma cells.[1][2]
The concerted inhibition of these pathways culminates in the observed anti-tumor effects of this compound.
Cellular and In Vivo Anti-Tumor Activities
The molecular effects of this compound translate into significant anti-tumor activity both in vitro and in vivo.
In Vitro Effects:
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Inhibition of Proliferation: this compound demonstrates a dose-dependent inhibition of proliferation in thyroid cancer cell lines harboring RET mutations.[3][6]
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Induction of Apoptosis: Treatment with this compound leads to an increase in apoptotic cell death in medullary thyroid carcinoma cells, characterized by the activation of BAD and cleavage of caspases.[7]
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Cell Cycle Arrest: In papillary thyroid carcinoma cells, this compound has been shown to induce cell cycle arrest at the G2 phase.[2]
-
Inhibition of Angiogenesis: this compound treatment has been associated with a reduction in the production of Vascular Endothelial Growth Factor (VEGF), suggesting an anti-angiogenic effect.[7]
In Vivo Efficacy: In preclinical xenograft models using human medullary thyroid carcinoma TT cells, oral administration of this compound resulted in significant tumor growth inhibition and even tumor regression.[3][7] Notably, a substantial percentage of this compound-treated mice were rendered tumor-free.[3][6] These studies highlight the oral bioavailability and potent anti-tumor efficacy of this compound in a living system.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
| Cell Line | Cancer Type | Genetic Background | Assay | IC50 Value | 95% Confidence Interval | Reference |
| NIH3T3 | Fibroblast (Transfected) | RET (MEN2A mutant) | Cell Proliferation | 3.6 µM | 1.8 to 5.4 µM | [3][6] |
| NIH3T3 | Fibroblast (Non-transfected) | Wild-type | Cell Proliferation | 16 µM | 12.3 to 19.7 µM | [3][6] |
| NIH3T3 | Fibroblast (Transfected) | RET (MEN2A mutant) | Colony Formation (Soft Agar) | 2.4 µM | 0.8 to 4.0 µM | [3][6] |
| NIH3T3 | Fibroblast (Transfected) | H-RAS | Colony Formation (Soft Agar) | 26 µM | 17 to 35 µM | [3][6] |
| TT | Medullary Thyroid Carcinoma | Endogenous RET (C634W) | Cell Proliferation (7 days) | 7.2 µM | 6.6 to 7.8 µM | [3] |
| TPC-1 | Papillary Thyroid Carcinoma | Endogenous RET/PTC1 | Cell Proliferation (72 hours) | 5.1 µM | Not Reported | [4] |
| RPTC | Primary Thyrocytes (Infected) | RET/PTC1 | Cell Proliferation (72 hours) | 5.4 ± 0.4 µM | Not Reported | [5] |
| TPC-1 | Papillary Thyroid Carcinoma | RET/PTC1 | Cell Proliferation (72 hours) | 6.3 ± 0.2 µM | Not Reported | [5] |
| NT | Primary Thyrocytes (Uninfected) | Wild-type | Cell Proliferation (72 hours) | > 30 µM | Not Reported | [5] |
| Nthy-ori 3-1 | Follicular Thyroid Epithelial | Wild-type | Cell Proliferation (72 hours) | > 30 µM | Not Reported | [5] |
| Animal Model | Tumor Type | Treatment | Dosing | Duration | Tumor Weight Inhibition (%) | Cure Rate | Reference |
| Nude Mice | TT Xenograft | This compound (oral) | 2 x 100 mg/kg/day | 10 days | 81% (P < .001) | 25% | [3][6] |
| Nude Mice | TT Xenograft | This compound (oral) | Not specified | Not specified | 81% (regression in 81% of tumors) | 2/11 mice | [7] |
Detailed Experimental Protocols
A summary of the key experimental methodologies used to elucidate the mechanism of action of this compound is provided below.
Cell Proliferation and Anchorage-Independent Growth Assays:
-
Cell Lines: NIH3T3 fibroblasts (transfected with RET mutants or H-RAS), human medullary thyroid carcinoma TT cells, and papillary thyroid carcinoma TPC-1 cells were utilized.[1][3][6]
-
Proliferation Assay: Cells were seeded in multi-well plates and treated with varying concentrations of this compound. Cell viability was assessed at different time points (e.g., 72 hours, 7 days) using methods such as the sulforhodamine B (SRB) colorimetric assay.[5]
-
Anchorage-Independent Growth Assay: Cells were suspended in soft agar containing different concentrations of this compound and plated over a layer of solidified agar. Colonies were allowed to form over a period of several days to weeks, after which they were stained and counted.[6]
Immunoblotting for Protein Expression and Phosphorylation:
-
Sample Preparation: Cells were treated with this compound for specified durations (e.g., 24 hours), after which total protein extracts were prepared.[3][5]
-
Western Blot Analysis: Protein lysates were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against total and phosphorylated forms of RET, PLCγ, ERK, and AKT.[3][5] Actin was often used as a loading control.[5]
In Vivo Xenograft Studies:
-
Animal Model: Female athymic nude CD-1 mice were used.[3]
-
Tumor Inoculation: Human medullary thyroid carcinoma TT cells were inoculated subcutaneously into the right flank of the mice.[3]
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Treatment Regimen: When tumors became measurable, mice were randomized into control and treatment groups. This compound was administered orally, typically twice a day, at specified doses (e.g., 50 or 100 mg/kg).[3][4] The vehicle control consisted of ethanol, Cremophor EL, and 0.9% NaCl solution.[3]
-
Efficacy Assessment: Tumor growth was monitored by biweekly caliper measurements. Drug efficacy was assessed by comparing the mean tumor weight in treated versus control mice. The "cure" rate was defined as the absence of a palpable tumor at the end of the experiment.[3]
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its in vivo evaluation.
Caption: this compound inhibits RET autophosphorylation, blocking downstream signaling.
Caption: Workflow for evaluating the in vivo efficacy of this compound.
Conclusion
This compound represents a promising therapeutic agent for thyroid cancers characterized by RET oncogenic activation. Its well-defined mechanism of action, involving the direct inhibition of RET tyrosine kinase and the subsequent blockade of critical downstream signaling pathways, provides a strong rationale for its clinical development. The preclinical data robustly support its anti-proliferative, pro-apoptotic, and anti-angiogenic effects, which are substantiated by significant in vivo anti-tumor activity and oral bioavailability. Further investigation into the clinical utility of this compound and similar RET inhibitors is warranted to improve outcomes for patients with advanced thyroid cancer.
References
- 1. Inactivation of Ret/Ptc1 oncoprotein and inhibition of papillary thyroid carcinoma cell proliferation by indolinone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation of Ret/Ptc1 oncoprotein and inhibition of papillary thyroid carcinoma cell proliferation by indolinone this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Cellular effects and antitumor activity of RET inhibitor this compound on MEN2A-associated medullary thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptotic cell death induction and angiogenesis inhibition in large established medullary thyroid carcinoma xenografts by Ret inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
RPI-1: A Technical Guide to its Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
RPI-1, a potent and selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase, has emerged as a significant molecule in cancer research and drug development. Its ability to target oncogenic RET signaling pathways makes it a valuable tool for studying cellular processes and a promising candidate for therapeutic intervention in RET-driven malignancies, such as medullary and papillary thyroid carcinomas. This technical guide provides a comprehensive overview of the structure, a detailed synthesis pathway, and the mechanism of action of this compound, intended to support researchers in the fields of medicinal chemistry and oncology.
This compound Structure and Properties
This compound, with the systematic name (3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one, is a member of the 2-indolinone class of compounds. Its chemical structure is characterized by a dimethoxy-substituted oxindole core linked to a 4-hydroxyphenyl group via an exocyclic double bond. This specific arrangement is crucial for its biological activity as an ATP-competitive inhibitor of the RET kinase.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for its synthesis, characterization, and use in experimental settings.
| Property | Value | Reference |
| IUPAC Name | (3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one | [1] |
| Alternate Names | 1,3-dihydro-5,6-dimethoxy-3-[(4-hydroxyphenyl)methylene]-H-indol-2-one; 3-(4-Hydroxybenzylidene)-5,6-dimethoxyindolin-2-one | [1] |
| CAS Number | 269730-03-2 | [1] |
| Molecular Formula | C₁₇H₁₅NO₄ | [1] |
| Molecular Weight | 297.31 g/mol | [1] |
| Appearance | Light yellow to brown powder or crystals | |
| Purity | ≥95% (HPLC) | [1] |
| Solubility | Soluble in DMSO and DMF |
Synthesis Pathway of this compound
The synthesis of this compound is a two-step process. The first step involves the preparation of the key intermediate, 5,6-dimethoxyoxindole. The second step is a Knoevenagel condensation of this intermediate with 4-hydroxybenzaldehyde to yield the final product, this compound.
References
RPI-1: A Selective RET Kinase Inhibitor for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
The Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase, is a critical regulator of cell growth, differentiation, and survival.[1] Aberrant activation of RET through mutations or chromosomal rearrangements is a known driver in several human cancers, most notably in medullary and papillary thyroid carcinomas and a subset of non-small cell lung cancers (NSCLC).[2][3] This constitutive activation of RET's kinase function triggers a cascade of downstream signaling pathways, including RAS/RAF/MAPK, PI3K/AKT, and PLCγ, ultimately promoting uncontrolled cell proliferation and tumor progression.[2][4] Consequently, the RET kinase has emerged as a promising therapeutic target.
RPI-1 is a specific, orally available 2-indolinone compound identified as a potent and selective inhibitor of RET tyrosine kinase.[5][6] It functions as a cell-permeable, ATP-competitive inhibitor, effectively blocking the autophosphorylation of the RET kinase and subsequently attenuating its downstream signaling pathways.[1][7][8] This guide provides a comprehensive overview of this compound, summarizing its inhibitory activity, detailing the experimental protocols used for its characterization, and visualizing the underlying molecular pathways and experimental workflows.
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key inhibitory concentrations and anti-tumor effects.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Cell Line | Target Context | IC50 Value | 95% Confidence Interval | Citation(s) |
| Cell Proliferation | NIH3T3 | Transfected with RET(C634R) mutant | 3.6 µM | 1.8 to 5.4 µM | [5][6] |
| Cell Proliferation | NIH3T3 | Non-transfected | 16 µM | 12.3 to 19.7 µM | [5][6] |
| Cell Proliferation | TPC-1 | Endogenous RET/PTC1 rearrangement | 5.1 µM | Not specified | [5] |
| Anchorage-Independent Growth | NIH3T3 | Transfected with RET(C634R) mutant | 2.4 µM | 0.8 to 4.0 µM | [5][6] |
| Anchorage-Independent Growth | NIH3T3 | Transfected with H-RAS | 26 µM | 17 to 35 µM | [5][6] |
Table 2: In Vivo Antitumor Activity of this compound in a TT Xenograft Model
| Animal Model | Treatment | Dosage | Treatment Duration | Outcome | Citation(s) |
| Nude mice with TT cell xenografts | This compound (oral) | 50 mg/kg, twice daily | 10 days | Dose-dependent tumor growth inhibition | [5] |
| Nude mice with TT cell xenografts | This compound (oral) | 100 mg/kg, twice daily | 10 days | 81% inhibition of tumor growth; 25% of mice became tumor-free | [5][6] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the mechanism and evaluation of this compound.
RET Signaling and this compound Inhibition
The RET receptor, upon activation by its ligands (GDNF family ligands) and co-receptors (GFRα), dimerizes and autophosphorylates key tyrosine residues.[2][4] This creates docking sites for various adaptor proteins, initiating downstream signaling cascades that regulate cell fate.[4][9] this compound inhibits the initial autophosphorylation step, effectively shutting down these pro-survival and proliferative signals.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 3. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cellular effects and antitumor activity of RET inhibitor this compound on MEN2A-associated medullary thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. This compound | CAS 269730-03-2 | Sun-shinechem [sun-shinechem.com]
- 9. aacrjournals.org [aacrjournals.org]
The Discovery and Initial Characterization of Rpi1: A Technical Guide
Abstract
This technical guide provides an in-depth overview of the discovery and initial characterization of the Rpi1 protein in Saccharomyces cerevisiae. Rpi1 (Ras Pathway Inhibitor 1) was first identified as a negative regulator of the Ras-cyclic AMP (cAMP) signaling pathway. Subsequent research has revealed its dual functionality as a putative transcriptional regulator involved in cell wall integrity, stress response, and preparation for the stationary phase. This document details the key experimental findings, presents available data in a structured format, outlines the methodologies used in its characterization, and provides visual representations of the relevant biological pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of signal transduction and stress response in yeast.
Discovery of Rpi1
Rpi1 was originally discovered in a genetic screen designed to identify genes that, when overexpressed, could down-regulate the activity of the Ras protein in Saccharomyces cerevisiae[1][2]. The screen aimed to isolate novel inhibitors of the Ras-cAMP pathway, a critical signaling cascade that controls cell proliferation in response to nutrient availability[3].
The initial characterization of Rpi1 was based on three key observations[1][2]:
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Reduction of cAMP Levels: Overexpression of the RPI1 gene led to a decrease in intracellular cAMP levels in wild-type yeast cells. This effect was not observed in cells carrying a mutationally activated RAS2 allele (RAS2Val-19), suggesting that Rpi1 acts upstream of or at the level of Ras activation[1][2].
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Suppression of Heat Shock Sensitivity: Overexpression of Rpi1 suppressed the heat shock sensitivity phenotype associated with the overexpression of the normal RAS2 gene. Again, this suppression was not seen in the presence of the constitutively active RAS2Val-19 mutant[1][2].
-
Phenotype of rpi1 Disruption: Disruption of the RPI1 gene resulted in a heat shock sensitivity phenotype, which could be rescued by mutations that decrease the activity of the normal Ras protein[1].
These initial findings established Rpi1 as a novel negative regulator of the Ras-cAMP pathway, functioning upstream of Ras activity. It was also noted that the down-regulatory effect of Rpi1 is dependent on the presence of one of the two Ras GTPase-activating proteins, Ira1 or Ira2[3].
Rpi1 as a Putative Transcriptional Regulator
Further investigation into the function of Rpi1 revealed its role as a putative transcriptional regulator. This was supported by several lines of evidence:
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Nuclear Localization: An Rpi1-Green Fluorescent Protein (GFP) fusion protein was observed to localize to the nucleus[3].
-
Transcriptional Activation Domain: A Gal4-based yeast two-hybrid assay demonstrated that the C-terminal domain of Rpi1 possesses a transcriptional activation function[3].
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Regulation of Gene Expression: Overexpression of Rpi1 was found to increase the mRNA levels of several genes involved in cell wall metabolism, including FKS2, a key gene in cell wall biogenesis[3].
This transcriptional regulatory function appears to be independent of the Ras/cAMP pathway and the cell wall integrity MAP kinase cascade, suggesting that Rpi1 has a broader role in cellular physiology than initially thought[3][4].
Role in Cell Wall Integrity and Stress Tolerance
Rpi1 was also identified as a high-copy suppressor of the cell lysis defect associated with a null mutation in the MPK1 gene, which encodes the MAP kinase of the cell wall integrity pathway[3][4]. This finding, coupled with the observation that Rpi1 overexpression leads to increased resistance to the cell wall lytic enzyme zymolyase, strongly implicates Rpi1 in the maintenance of cell wall integrity[5][6].
Furthermore, Rpi1 has been shown to be critical for stress tolerance, particularly during ethanolic fermentation. Overexpression of RPI1 significantly improves cell viability during fermentation at elevated temperatures, while its disruption leads to a drastic reduction in viability under the same conditions[5][6]. This suggests that Rpi1 plays a crucial role in preparing cells for and helping them withstand environmental stresses.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial characterization of Rpi1.
| Table 1: Effect of Rpi1 Overexpression on cAMP Levels | |
| Yeast Strain | Relative cAMP Level (vs. Wild-Type with Vector) |
| Wild-Type + Vector | 1.0 |
| Wild-Type + Rpi1 Overexpression | Decreased (Specific quantitative data not available in cited literature) |
| RAS2Val-19 + Vector | Elevated (Specific quantitative data not available) |
| RAS2Val-19 + Rpi1 Overexpression | No significant change compared to RAS2Val-19 + Vector |
| Table 2: Effect of Rpi1 on Heat Shock Survival | |
| Yeast Strain/Condition | Relative Survival Rate after Heat Shock |
| Wild-Type + RAS2 Overexpression | Reduced |
| Wild-Type + RAS2 Overexpression + Rpi1 Overexpression | Increased (Suppresses sensitivity) |
| rpi1Δ Mutant | Reduced |
| Table 3: Rpi1 and Fermentation Stress Tolerance | |
| Yeast Strain | Relative Viability after 36h Fermentation at 38°C |
| Wild-Type | 1.0 |
| Rpi1 Overexpression | >50-fold increase[5][6] |
| rpi1Δ Mutant | ~100-fold decrease[6] |
| Table 4: Rpi1 Effect on Cell Wall Integrity (Zymolyase Sensitivity) | |
| Yeast Strain | Relative Resistance to Zymolyase |
| Wild-Type | Baseline |
| Rpi1 Overexpression | Highly resistant[5][6] |
Signaling Pathways and Experimental Workflows
Rpi1 in the Ras-cAMP Signaling Pathway
Rpi1 acts as a negative regulator of the Ras-cAMP pathway. It is proposed to function upstream of Ras, and its activity is dependent on the GTPase-activating proteins Ira1 or Ira2.
Caption: Rpi1's role in the Ras-cAMP pathway.
Rpi1 and Cell Wall Integrity/Transcriptional Regulation
Rpi1 functions as a putative transcriptional activator, influencing the expression of genes involved in cell wall maintenance, such as FKS2.
Caption: Rpi1's function as a transcriptional regulator.
Experimental Workflow: Yeast Two-Hybrid Assay
The yeast two-hybrid assay was used to identify the transcriptional activation domain of Rpi1.
Caption: Workflow for the Yeast Two-Hybrid Assay.
Experimental Protocols
Heat Shock Sensitivity Assay
This assay is used to determine the sensitivity of yeast strains to high temperatures.
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Culture Preparation: Grow yeast strains to mid-log phase in appropriate liquid medium (e.g., YPD or selective medium).
-
Heat Shock: Transfer a defined volume of the culture to a pre-warmed water bath at a lethal temperature (e.g., 50°C).
-
Time Points: Remove aliquots of the culture at various time points (e.g., 0, 15, 30, 45, 60 minutes).
-
Serial Dilution and Plating: Prepare serial dilutions of the aliquots in sterile water or saline.
-
Plating: Plate a standard volume (e.g., 100 µL) of each dilution onto YPD agar plates.
-
Incubation: Incubate the plates at a permissive temperature (e.g., 30°C) for 2-3 days until colonies are visible.
-
Quantification: Count the number of colonies on the plates and calculate the percentage of survival relative to the 0-minute time point.
Zymolyase Sensitivity Assay
This assay measures the integrity of the yeast cell wall by assessing its resistance to enzymatic digestion.
-
Cell Harvesting: Grow yeast cultures to the desired growth phase and harvest the cells by centrifugation.
-
Washing: Wash the cell pellet with a suitable buffer (e.g., sterile water or a weak buffer).
-
Resuspension: Resuspend the cells in a hypotonic buffer containing a specific concentration of Zymolyase.
-
Spectrophotometric Monitoring: Immediately place the cell suspension in a spectrophotometer and monitor the decrease in optical density (OD) at 600 nm over time. The rate of OD decrease is proportional to the rate of cell lysis and is an indicator of cell wall susceptibility to the enzyme.
-
Data Analysis: Compare the lysis profiles of different yeast strains. A slower rate of lysis indicates a more robust cell wall.
Northern Blot Analysis for mRNA Quantification
This technique is used to determine the abundance of specific mRNA transcripts.
-
RNA Extraction: Isolate total RNA from yeast cells grown under specific conditions using a standard method such as hot acid phenol extraction.
-
Gel Electrophoresis: Separate the RNA samples on a denaturing agarose gel (containing formaldehyde) to ensure that RNA secondary structures do not affect migration.
-
Transfer: Transfer the separated RNA from the gel to a nylon or nitrocellulose membrane.
-
Probe Labeling: Prepare a labeled DNA or RNA probe that is complementary to the target mRNA (e.g., FKS2). The probe is typically labeled with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., digoxigenin).
-
Hybridization: Incubate the membrane with the labeled probe under conditions that allow the probe to anneal specifically to the target mRNA.
-
Washing: Wash the membrane to remove any unbound probe.
-
Detection: Detect the signal from the labeled probe using autoradiography (for radioactive probes) or a chemiluminescent or colorimetric reaction (for non-radioactive probes). The intensity of the signal is proportional to the amount of the target mRNA.
-
Normalization: Normalize the signal of the target mRNA to a loading control (e.g., actin or ribosomal RNA) to account for variations in RNA loading.
Gal4-Based Yeast Two-Hybrid Assay
This method is used to test for protein-protein interactions or, in the case of Rpi1, to identify domains with transcriptional activation potential.
-
Vector Construction:
-
Bait Vector: Clone the DNA sequence encoding the protein or protein domain of interest (e.g., fragments of Rpi1) in-frame with the DNA-binding domain (DBD) of the Gal4 transcription factor.
-
Prey Vector: For interaction studies, clone the potential interacting partner in-frame with the activation domain (AD) of Gal4. For identifying activation domains, the prey vector may be empty or contain a non-interacting protein.
-
-
Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait and prey plasmids. The reporter strain contains one or more reporter genes (e.g., HIS3, ADE2, lacZ) under the control of a promoter that is recognized by the Gal4 DBD.
-
Selection and Screening:
-
Plate the transformed yeast on a medium that selects for the presence of both plasmids.
-
Replica-plate the colonies onto a selective medium that also tests for the activation of the reporter gene(s). For example, if the reporter is HIS3, the medium will lack histidine.
-
If the reporter is lacZ, perform a β-galactosidase filter lift assay to detect the production of the enzyme, which results in a blue color in the presence of X-gal.
-
-
Interpretation: Growth on the selective medium or a positive signal in the reporter assay indicates that the bait and prey proteins are interacting, or in the case of the Rpi1 experiment, that the Rpi1 fragment fused to the DBD has intrinsic transcriptional activation activity.
Conclusion
The initial characterization of Rpi1 in Saccharomyces cerevisiae has unveiled a protein with a multifaceted role in cellular regulation. Discovered as an inhibitor of the Ras-cAMP pathway, Rpi1 also functions as a putative transcriptional regulator that is crucial for maintaining cell wall integrity and mediating stress tolerance. This dual functionality places Rpi1 at an interesting intersection of major signaling and regulatory networks in yeast. Further research is warranted to elucidate the precise molecular mechanisms by which Rpi1 exerts its effects, including its interaction with the Ras GTPase-activating proteins and the identification of its direct transcriptional targets. A deeper understanding of Rpi1's function will not only enhance our knowledge of yeast physiology but may also provide insights into conserved signaling pathways in higher eukaryotes.
References
- 1. Yeast two-hybrid assay for studying protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overexpression of RPI1, a novel inhibitor of the yeast Ras-cyclic AMP pathway, down-regulates normal but not mutationally activated ras function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of RPI1, a novel inhibitor of the yeast Ras-cyclic AMP pathway, down-regulates normal but not mutationally activated ras function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A spheroplast rate assay for determination of cell wall integrity in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Critical role of RPI1 in the stress tolerance of yeast during ethanolic fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Saccharomyces cerevisiae Genes Involved in Survival of Heat Shock - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anticancer Activity of Rpi-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro anticancer activity of Rpi-1, a potent inhibitor of the RET tyrosine kinase. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug development, offering detailed insights into the compound's efficacy, mechanism of action, and the experimental methodologies used for its evaluation.
Quantitative Data Summary
The anticancer efficacy of this compound has been evaluated across various cancer cell lines, primarily focusing on those with activating mutations of the RET proto-oncogene. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined through cell proliferation and colony formation assays.
| Cell Line | Genetic Background | Assay Type | IC50 (µM) | Reference |
| NIH3T3 | Transfected with RET/PTC1 oncogene | Anchorage-independent growth | 0.97 | [1] |
| NIH3T3 | Transfected with RET (C634R) mutant | Cell Proliferation | 3.6 (95% CI: 1.8-5.4) | [2] |
| NIH3T3 (non-transfected) | Wild-type | Cell Proliferation | 16 (95% CI: 12.3-19.7) | [2] |
| NIH3T3 | Transfected with RET mutant | Colony Formation in Soft Agar | 2.4 (95% CI: 0.8-4.0) | [2] |
| NIH3T3 | Transfected with H-RAS | Colony Formation in Soft Agar | 26 (95% CI: 17-35) | [2] |
| TPC-1 | Human Papillary Thyroid Carcinoma (harbors RET/PTC1) | Cell Proliferation (72h) | 5.1 | [3] |
| RPTC | Human Thyrocytes expressing RET/PTC1 | Cell Proliferation (72h) | 5.4 ± 0.4 | [4] |
| TT | Human Medullary Thyroid Carcinoma (harbors RET C634W) | Cell Proliferation (7 days) | 7.2 (95% CI: 6.6-7.8) | [2] |
Table 1: IC50 Values of this compound in Various Cell Lines. This table summarizes the reported IC50 values for this compound in different cell lines and experimental setups. The data highlights the selectivity of this compound for cells harboring activating RET mutations.
Experimental Protocols
This section details the methodologies employed in the in vitro studies of this compound's anticancer activity.
Cell Lines and Culture Conditions
-
NIH3T3 Cells: Mouse embryonic fibroblast cell line, often used for transformation assays. Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
TPC-1 Cells: Human papillary thyroid carcinoma cell line, endogenously expressing the RET/PTC1 fusion oncogene.[5]
-
TT Cells: Human medullary thyroid carcinoma cell line, harboring the MEN2A-type RET C634W mutation.[2]
-
RPTC Cells: Primary human thyrocytes infected with a retrovirus to express the RET/PTC1 oncogene.[4]
Cell Proliferation Assay
The antiproliferative activity of this compound is commonly assessed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.
General Protocol (SRB Assay):
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically in a range from 0.1 to 100 µM) or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Fix the cells with 10% trichloroacetic acid (TCA).
-
Stain the cells with 0.4% SRB solution in 1% acetic acid.
-
Wash away the unbound dye with 1% acetic acid and air dry the plates.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth compared to the vehicle-treated control.
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay assesses the ability of a compound to inhibit the transformed phenotype of cancer cells, specifically their capacity to grow without attachment to a solid surface.
General Protocol:
-
Prepare a base layer of 0.6% agar in culture medium in 6-well plates.
-
Harvest cells and resuspend them in 0.3% agar in culture medium containing various concentrations of this compound.
-
Plate the cell-agar suspension on top of the base layer.
-
Allow the top layer to solidify and incubate the plates for 2-3 weeks, feeding them with culture medium containing this compound periodically.
-
Stain the colonies with a solution like crystal violet or a tetrazolium salt.
-
Count the number of colonies and calculate the inhibition of colony formation at different this compound concentrations.
Western Blot Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of proteins involved in signaling pathways.
General Protocol:
-
Treat cells with this compound for the desired time and at the specified concentrations.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-RET, total RET, phospho-AKT, total AKT, etc.).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
Cell Cycle Analysis
Flow cytometry is employed to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
General Protocol:
-
Treat cells with this compound for a specified duration.
-
Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Wash the fixed cells and resuspend them in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Incubate the cells in the dark to allow for DNA staining.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting DNA histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay
Apoptosis, or programmed cell death, induced by this compound can be quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.
General Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.
-
The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Signaling Pathways and Experimental Workflows
The anticancer activity of this compound is primarily attributed to its inhibition of the RET tyrosine kinase, which leads to the downstream suppression of key signaling pathways involved in cell proliferation, survival, and transformation.
Caption: this compound inhibits RET kinase, blocking downstream signaling and inducing cell cycle arrest and apoptosis.
The diagram above illustrates the mechanism of action of this compound. By inhibiting the tyrosine kinase activity of oncogenic RET, this compound prevents the phosphorylation and activation of downstream signaling molecules such as Shc, PLCγ, AKT, and JNK2.[5] The abrogation of these pathways ultimately leads to the inhibition of cell proliferation and survival, and the induction of G2 phase cell cycle arrest and apoptosis.[5][6]
Caption: Workflow for in vitro evaluation of this compound's anticancer activity.
This workflow diagram outlines the key experimental steps involved in characterizing the in vitro anticancer effects of this compound. Starting with the selection of appropriate cancer cell lines, the workflow progresses through treatment with the compound, followed by a series of assays to assess its impact on cell proliferation, transformation, cell cycle progression, and apoptosis. Western blot analysis is crucial for dissecting the underlying molecular mechanisms. The culmination of these experiments allows for the determination of key parameters like IC50 values and provides a comprehensive understanding of the compound's mode of action.
Conclusion
The in vitro studies on this compound have consistently demonstrated its potent and selective anticancer activity against cancer cells harboring activating RET mutations. By effectively inhibiting the RET tyrosine kinase and its downstream signaling pathways, this compound induces cell cycle arrest and apoptosis, leading to a significant reduction in cancer cell proliferation and survival. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for RET-driven cancers.
References
- 1. Cellular effects and antitumor activity of RET inhibitor this compound on MEN2A-associated medullary thyroid carcinoma [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RET/PTC1-Driven Neoplastic Transformation and Proinvasive Phenotype of Human Thyrocytes Involve Met Induction and β-Catenin Nuclear Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inactivation of Ret/Ptc1 oncoprotein and inhibition of papillary thyroid carcinoma cell proliferation by indolinone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptotic cell death induction and angiogenesis inhibition in large established medullary thyroid carcinoma xenografts by Ret inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inhibitory Effect of Rpi-1 on RET Autophosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of Rpi-1, a 2-indolinone derivative, on the autophosphorylation of the Rearranged during Transfection (RET) receptor tyrosine kinase. This document consolidates key quantitative data, details relevant experimental methodologies, and illustrates critical signaling pathways and workflows to support further research and development in RET-targeted therapies.
Introduction to RET and this compound
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2] Ligand binding to the RET receptor induces its dimerization and subsequent autophosphorylation of specific tyrosine residues within the cytoplasmic domain.[2][3] This autophosphorylation creates docking sites for various adaptor proteins, initiating downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways.[3][4][5] Constitutive activation of RET due to mutations or rearrangements is a known driver in several human cancers, including medullary and papillary thyroid carcinomas and non-small cell lung cancer, making it a significant therapeutic target.[1][3][6]
This compound is a cell-permeable, ATP-competitive inhibitor of RET tyrosine kinase.[7][8] By blocking the kinase activity of RET, this compound effectively inhibits its autophosphorylation and the subsequent activation of downstream signaling pathways, leading to reduced cell proliferation and tumor growth.[9][10][11][12]
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been quantified in various cellular contexts. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for this compound against cell proliferation and anchorage-independent growth.
Table 1: IC50 Values of this compound on Cell Proliferation
| Cell Line | Genetic Background | IC50 (µM) | Reference |
| NIH3T3 expressing RET mutant | Murine Fibroblasts | 3.6 | [9][12] |
| Non-transfected NIH3T3 | Murine Fibroblasts | 16 | [9][12] |
| TPC-1 | Human Papillary Thyroid Carcinoma (harboring RET/PTC1) | 5.1 | [9] |
Table 2: IC50 Values of this compound on Anchorage-Independent Growth (Colony Formation in Soft Agar)
| Cell Line | Genetic Background | IC50 (µM) | Reference |
| NIH3T3 transformed by ret/ptc1 | Murine Fibroblasts | 0.97 | [7][13] |
| RET mutant-transfected NIH3T3 | Murine Fibroblasts | 2.4 | [9][12] |
| H-RAS-transfected NIH3T3 | Murine Fibroblasts | 26 | [9][12] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of the RET receptor. This prevents the initial autophosphorylation event, which is critical for the propagation of downstream signals.
As depicted, the binding of ligands like Glial Cell Line-Derived Neurotrophic Factor (GDNF) to the GFRα co-receptor leads to RET dimerization and trans-autophosphorylation.[3][4][5] this compound competes with ATP in the kinase domain of RET, preventing this phosphorylation and thereby blocking the activation of downstream effectors such as the RAS/MAPK and PI3K/AKT pathways.[7][11]
Experimental Protocols
To assess the impact of this compound on RET autophosphorylation, cellular assays coupled with immunoblotting are commonly employed. An in vitro kinase assay can also be used to determine the direct inhibitory effect on the purified enzyme.
Cellular Assay for RET Autophosphorylation
This protocol describes the treatment of a RET-expressing cell line (e.g., TPC-1 or TT cells) with this compound, followed by analysis of RET phosphorylation via Western blot.
Methodology:
-
Cell Culture and Plating:
-
Culture human thyroid carcinoma cells (e.g., TPC-1 or TT) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.[10]
-
Dilute the this compound stock solution in culture media to achieve the desired final concentrations (e.g., a dose-response range from 0.1 µM to 50 µM).
-
Replace the existing media with the this compound-containing media and include a vehicle control (DMSO only).
-
Incubate the cells for a specified duration (e.g., 24 hours).[9]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated RET (e.g., anti-p-RET Tyr905).[14][15]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total RET and a loading control like β-actin or GAPDH.
-
In Vitro RET Kinase Assay
This protocol outlines a method to measure the direct inhibitory effect of this compound on the enzymatic activity of purified RET kinase. Assays like ADP-Glo™ or LanthaScreen™ can be adapted for this purpose.[16][17]
Methodology:
-
Reagents and Preparation:
-
Kinase Buffer: A buffered solution (e.g., 40mM Tris-HCl, pH 7.5) containing MgCl2, BSA, and DTT.[16]
-
Enzyme: Purified recombinant RET kinase domain.
-
Substrate: A suitable peptide substrate for RET (e.g., a poly-Glu-Tyr peptide).
-
ATP: Adenosine triphosphate.
-
This compound: Diluted to various concentrations in the kinase buffer.
-
-
Assay Procedure (based on ADP-Glo™ Kinase Assay):
-
In a 384-well plate, add this compound at various concentrations.
-
Add the purified RET enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.[16]
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced, which is directly proportional to the kinase activity.
-
Add ADP-Glo™ Reagent to convert the ADP to ATP. Incubate for 40 minutes.[16]
-
Add Kinase Detection Reagent to generate a luminescent signal from the newly synthesized ATP. Incubate for 30 minutes.[16]
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a potent inhibitor of RET autophosphorylation, effectively blocking downstream signaling pathways and inhibiting the proliferation of RET-driven cancer cells. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers investigating RET signaling and developing novel inhibitors. The use of standardized cellular and in vitro assays is critical for accurately characterizing the potency and mechanism of action of compounds like this compound, ultimately advancing the development of targeted therapies for RET-associated malignancies.
References
- 1. glpbio.com [glpbio.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 4. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. caymanchem.com [caymanchem.com]
- 8. biocompare.com [biocompare.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Inactivation of Ret/Ptc1 oncoprotein and inhibition of papillary thyroid carcinoma cell proliferation by indolinone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular effects and antitumor activity of RET inhibitor this compound on MEN2A-associated medullary thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. Phospho-Ret (Tyr905) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. promega.com [promega.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Rpi-1: A Technical Guide to its Molecular Profile and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Rpi-1, a potent indole derivative with significant applications in pharmacological research, particularly in oncology and neurobiology. This guide details its chemical and physical properties, biological activity, mechanism of action, and relevant experimental protocols.
Executive Summary
This compound, also known as RET Receptor Tyrosine Kinase Inhibitor, is a cell-permeable, ATP-competitive tyrosine kinase inhibitor. Its molecular formula is C₁₇H₁₅NO₄.[1] this compound has garnered attention for its anti-inflammatory, antioxidant, and antineoplastic properties.[2] It primarily functions by inhibiting the RET (Rearranged during Transfection) receptor tyrosine kinase, a key driver in several cancers, including thyroid and non-small cell lung carcinomas.[3][4] This inhibition disrupts downstream signaling pathways, leading to cell cycle arrest, apoptosis, and reduced tumor growth.[5][6] This guide serves as a technical resource for professionals engaged in drug discovery and development, offering detailed data and methodologies to facilitate further research.
Chemical and Physical Properties
This compound is an indole derivative characterized as (3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one.[2] Its fundamental properties are summarized below.
Table 1: Chemical Identifiers and Molecular Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₅NO₄ | [1] |
| Molecular Weight | 297.31 g/mol | [1] |
| CAS Number | 269730-03-2 | [1] |
| IUPAC Name | (3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one | [2] |
| Synonyms | RET Receptor Tyrosine Kinase Inhibitor, 3-(4-Hydroxybenzylidene)-5,6-dimethoxyindolin-2-one | [1][7] |
| InChI Key | JGSMCYNBVCGIHC-QPEQYQDCSA-N | [8] |
| SMILES | COC1=C(OC)C=C(/C(C(N2)=O)=C/C3=CC=C(O)C=C3)C2=C1 | [8] |
Table 2: Physical and Handling Properties of this compound
| Property | Description | Reference(s) |
| Appearance | Light yellow to brown powder or crystals; off-white solid. | [2][6] |
| Purity | ≥95% (HPLC) | [1] |
| Solubility (25°C) | DMSO: 10 mg/mL, 59 mg/mLDMF: 15 mg/mLEthanol: 1 mg/mL, 2 mg/mLWater: Insoluble | [5][8] |
| Storage | Store at 2 - 8°C for short term; -20°C for long term (up to 3 years as powder). | [2][6] |
| Shipping | Shipped at ambient temperature. | [6] |
Biological Activity and Mechanism of Action
This compound is a selective inhibitor of the RET receptor tyrosine kinase.[4] Activating mutations and rearrangements of the RET proto-oncogene are oncogenic drivers in various cancers.[3] The RET receptor, upon binding its ligand-coreceptor complex, dimerizes and autophosphorylates key tyrosine residues in its cytoplasmic domain.[3][9] This initiates several downstream signaling cascades critical for cell proliferation, survival, and differentiation.[10]
This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of RET and preventing its autophosphorylation.[1][6] This blockade abrogates downstream signaling, notably affecting the RAS/MAPK and PI3K/AKT pathways.[5][10]
Table 3: Summary of this compound Biological Activity
| Activity | Description | Target Cell Line(s) | IC₅₀ / Effect | Reference(s) |
| RET Kinase Inhibition | Abolishes Ret/Ptc1 tyrosine autophosphorylation. | TPC-1, TT | - | [4][5] |
| Cell Proliferation | Inhibits cell proliferation and induces G2 phase cell cycle arrest. | TPC-1 | 5.1 µM | [4][5] |
| Inhibits cell proliferation. | NIH3T3 (Ret mutant) | 3.6 µM | [4] | |
| Anchorage-Independent Growth | Selectively inhibits colony formation in soft agar. | NIH3T3 (ret/ptc1 transformed) | 0.97 µM | [8] |
| Apoptosis Induction | Activates BAD and cleavage of caspases, leading to apoptotic DNA fragmentation. | TT | - | [6] |
| Downstream Signaling | Abolishes activation of JNK2 and AKT. Inhibits binding of RET to Shc and PLCγ. | TPC-1, TT | - | [4][5] |
| Anti-Metastatic | Significantly reduces spontaneous lung metastases in vivo. | Xenograft Mouse Model | 100 mg/kg (p.o.) | [8] |
Signaling Pathway Inhibition
The diagram below illustrates the canonical RET signaling pathway and the inhibitory point of this compound. Ligand (e.g., GDNF) and co-receptor (GFRα) binding leads to RET dimerization and autophosphorylation. This creates docking sites for adaptor proteins like Shc, leading to the activation of the RAS/MAPK and PI3K/AKT pathways, promoting cell survival and proliferation. This compound blocks the initial autophosphorylation step, effectively shutting down these downstream signals.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Western Blot for Phospho-Protein Detection
This protocol is for assessing the inhibition of RET autophosphorylation and downstream targets like AKT in response to this compound treatment.
1. Cell Culture and Treatment:
-
Culture TPC-1 or TT cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to 70-80% confluency.[11]
-
Treat cells with desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for a specified time (e.g., 2, 6, 24 hours).
2. Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[12]
-
Scrape cells, transfer to microcentrifuge tubes, and clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
3. SDS-PAGE and Electrotransfer:
-
Denature 20-40 µg of protein per sample by boiling in 2x Laemmli sample buffer for 5 minutes.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk as it contains phosphoproteins.[12][13]
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST (e.g., anti-phospho-RET (Tyr1062), anti-phospho-AKT (Ser473)).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
5. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imaging system.
-
To confirm equal loading, strip the membrane and re-probe with antibodies against total RET, total AKT, and a loading control like GAPDH.[6]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression, specifically to detect G2/M phase arrest.
1. Cell Preparation:
-
Seed TPC-1 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound (e.g., 5 µM, 10 µM) or DMSO for 24-48 hours.
2. Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and collect by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or up to several weeks).[9]
3. Staining:
-
Centrifuge the fixed cells and wash with PBS to remove ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL) in PBS.[3]
-
Incubate for 30 minutes at room temperature in the dark.
4. Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use the linear fluorescence signal of the DNA dye to generate a histogram of DNA content.
-
Apply cell cycle analysis software (e.g., ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3][14] An accumulation of cells in the G2/M peak compared to the control indicates G2/M arrest.
Anchorage-Independent Growth (Soft Agar) Assay
This assay measures the ability of this compound to inhibit the hallmark cancerous trait of anchorage-independent growth.[2]
1. Prepare Agar Layers:
-
Base Layer: Prepare a 0.6-0.8% agar solution in complete culture medium. Pipette 1.5 mL into each well of a 6-well plate and allow it to solidify at room temperature.[8][15]
-
Top Layer: Prepare a 0.3-0.4% low-melting-point agarose solution in complete culture medium.[16]
2. Cell Seeding:
-
Harvest and count NIH3T3 cells transformed with the ret/ptc1 oncogene.
-
Resuspend the cells to the desired concentration.
-
Mix the cell suspension with the 0.3% top agarose solution (kept at ~40°C) to a final cell density of 5,000 - 10,000 cells per well.
-
Immediately overlay 1.5 mL of this cell-agarose mixture onto the solidified base layer.
3. Treatment and Incubation:
-
After the top layer solidifies, add 200 µL of complete medium containing various concentrations of this compound or DMSO to each well.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 14-28 days.
-
Feed the colonies twice a week by adding fresh medium with the respective treatments.[15]
4. Colony Quantification:
-
After the incubation period, stain the colonies by adding 0.5 mL of 0.005% Crystal Violet solution to each well and incubating for 1 hour.[15]
-
Photograph the wells and count the number of colonies (typically >50 cells) using an imaging system or microscope.
-
Calculate the percent inhibition of colony formation relative to the DMSO control.
Experimental and Logical Workflows
Visualizing the workflow for drug screening or characterization can clarify the experimental process.
Workflow for Characterizing a RET Kinase Inhibitor
The following diagram outlines a typical workflow for the preclinical characterization of a potential RET inhibitor like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Soft Agar Assays for Anchorage Independent Cell Growth | Cell Biolabs [cellbiolabs.com]
- 3. 4.7. Cell Cycle Arrest Analysis by Flow Cytometry [bio-protocol.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. protocols.io [protocols.io]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid profiling of G2 phase to mitosis progression by flow cytometry in asynchronous cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 14. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. artscimedia.case.edu [artscimedia.case.edu]
- 16. reactionbiology.com [reactionbiology.com]
Rpi-1: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 269730-03-2
This technical guide provides an in-depth overview of Rpi-1, a potent and cell-permeable ATP-competitive inhibitor of the RET receptor tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals interested in the experimental application and mechanism of action of this compound.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 269730-03-2[1] |
| Molecular Formula | C₁₇H₁₅NO₄ |
| Molecular Weight | 297.31 g/mol [1] |
| Alternate Names | RET Receptor Tyrosine Kinase Inhibitor; 1,3-dihydro-5,6-dimethoxy-3-[(4-hydroxyphenyl)methylene]-H-indol-2-one; (3E)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one[1] |
| Appearance | Light yellow to brown powder or crystals |
| Purity | ≥95% |
| Solubility | Soluble in DMSO |
Supplier Information
This compound is available from various chemical suppliers catering to the research and development community. Notable suppliers include:
-
Santa Cruz Biotechnology
-
Cayman Chemical
-
MedChemExpress
-
Chem-Impex
-
Tokyo Chemical Industry
Biological Activity and Mechanism of Action
This compound is a selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase.[2] RET is a proto-oncogene whose aberrant activation through mutation or rearrangement is a known driver in several human cancers, including medullary and papillary thyroid carcinomas. This compound exerts its inhibitory effect by competing with ATP for the kinase's binding site, thereby preventing the autophosphorylation of RET and the subsequent activation of downstream signaling pathways.
Key downstream pathways inhibited by this compound include:
-
Phospholipase C gamma (PLCγ)
-
Extracellular signal-regulated kinases (ERK)
-
AKT (Protein Kinase B)
Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells with activating RET mutations.
Quantitative Data: In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | RET Status | IC₅₀ (µM) | Reference |
| NIH3T3 (transformed with ret/ptc1) | - | Oncogenic RET/PTC1 | 0.97 | [2] |
| TPC-1 | Papillary Thyroid Carcinoma | RET/PTC1 rearrangement | 5.1 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Soft Agar Colony Formation Assay
This assay assesses the anchorage-independent growth of cells, a hallmark of malignant transformation.
Materials:
-
Base Agar: 1.2% Noble Agar in sterile water
-
Top Agar: 0.7% Noble Agar in sterile water
-
2X Complete Cell Culture Medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Single-cell suspension of cancer cells
Procedure:
-
Prepare Base Layer:
-
Melt the 1.2% base agar and cool to 42°C in a water bath.
-
Mix equal volumes of the molten base agar and 2X complete medium.
-
Immediately dispense 2 mL of the mixture into each well of a 6-well plate.
-
Allow the base layer to solidify at room temperature in a sterile hood.
-
-
Prepare Top Layer (Cell Layer):
-
Melt the 0.7% top agar and cool to 42°C.
-
Prepare a single-cell suspension of the desired cancer cells in complete medium.
-
Mix the cell suspension with an equal volume of 2X complete medium.
-
Add the molten top agar to the cell suspension to achieve a final agar concentration of 0.35%.
-
Immediately plate 1 mL of this cell/agar mixture on top of the solidified base layer.
-
-
Treatment:
-
After the top layer solidifies, add 1 mL of complete medium containing the desired concentration of this compound (or vehicle control) to each well.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 14-21 days.
-
Replenish the medium with fresh this compound or vehicle every 3-4 days.
-
-
Staining and Quantification:
-
After the incubation period, stain the colonies by adding 0.5 mL of 0.005% crystal violet solution to each well and incubating for 1 hour.
-
Count the number of colonies in each well using a microscope.
-
Immunoblotting for Phosphorylated Proteins
This protocol is for detecting the phosphorylation status of RET and its downstream targets.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RET, anti-total-RET, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells known to form tumors in mice
-
Matrigel (optional, can enhance tumor take-rate)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or medium, with or without Matrigel.
-
Inject a defined number of cells (e.g., 1-10 million) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., by oral gavage or intraperitoneal injection) or vehicle control to the respective groups at a predetermined dose and schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length × width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunoblotting).
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the RET signaling pathway, the mechanism of this compound action, and a typical experimental workflow for its evaluation.
Caption: RET signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound.
References
Methodological & Application
Rpi-1 Treatment Protocol for In Vitro Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rpi-1 is a small molecule inhibitor targeting key signaling pathways implicated in cancer progression. Identified as a 2-indolinone derivative, this compound functions as an ATP-competitive inhibitor of the RET (Rearranged during Transfection) proto-oncogene and the c-Met (hepatocyte growth factor receptor) tyrosine kinases.[1][2] By blocking the phosphorylation and subsequent activation of these receptors, this compound effectively downregulates downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and metastasis.[3] In vitro studies have demonstrated its efficacy in inhibiting the growth of cancer cells harboring activating RET mutations, such as those found in papillary thyroid carcinoma, and in reducing the metastatic potential of lung cancer cells.[1][3]
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by inhibiting the kinase activity of RET and c-Met. This prevents the downstream activation of multiple signaling proteins, including Shc and phospholipase Cγ (PLCγ), and subsequently suppresses the activation of key effectors like AKT and JNK2.[3] The inhibition of these pathways ultimately leads to cell cycle arrest and a reduction in cell proliferation and survival.
Figure 1: this compound Signaling Pathway Inhibition.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the reported quantitative data for this compound's inhibitory activity in various cancer cell lines.
| Cell Line | Cancer Type | Target Oncogene | Assay Type | IC50 Value (µM) | Reference |
| NIH3T3 | Fibroblast (transformed) | ret/ptc1 | Anchorage-Independent Growth | 0.97 | [1] |
| TPC-1 | Papillary Thyroid Carcinoma | ret/ptc1 | Proliferation Assay | Not specified | [3] |
| H460 | Non-Small Cell Lung Carcinoma | c-Met | Colony Formation Assay | Not specified | [2] |
Experimental Protocols
1. General Cell Culture and this compound Treatment
This protocol outlines the basic steps for culturing cells and treating them with this compound. Specific cell lines (e.g., TPC-1, H460, or engineered NIH3T3 cells) should be cultured according to supplier recommendations (e.g., ATCC).
-
Materials:
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture flasks/plates
-
-
Protocol:
-
Prepare this compound Stock Solution: Dissolve this compound powder in sterile DMSO to create a concentrated stock solution (e.g., 10-20 mM).[3] Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Culture cells to ~80% confluency. Detach cells using Trypsin-EDTA, neutralize, and count them. Seed cells into appropriate culture vessels (e.g., 96-well, 6-well, or 10 cm plates) at a predetermined density suitable for the specific assay. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: The following day, remove the culture medium. Add fresh medium containing the desired final concentrations of this compound. Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group (typically ≤ 0.1%).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
-
2. Cell Viability/Proliferation Assay (IC50 Determination)
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., WST-1, PrestoBlue)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol for MTT)
-
Microplate reader
-
-
Protocol:
-
Seed cells (e.g., 3,000-10,000 cells/well) in a 96-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) in triplicate for 48-72 hours. Include a vehicle control (DMSO).
-
At the end of the incubation period, add the viability reagent to each well according to the manufacturer's instructions (e.g., add MTT solution and incubate for 2-4 hours).
-
If using MTT, remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Normalize the data to the vehicle-treated control cells (set to 100% viability) and plot the results as percent viability versus log[this compound concentration]. Use non-linear regression analysis to calculate the IC50 value.
-
3. Western Blot Analysis for Protein Phosphorylation
This protocol assesses the effect of this compound on the phosphorylation status of its targets (RET, c-Met) and downstream effectors (AKT, ERK).
-
Materials:
-
Cells seeded in 6-well or 10 cm plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RET, anti-total-RET, anti-phospho-Met, anti-total-Met, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Protocol:
-
Seed cells and treat with this compound (e.g., at 1x and 5x the IC50 value) and a vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them on ice with supplemented lysis buffer.
-
Clarify lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system. Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro effects of this compound.
Figure 2: General Experimental Workflow for this compound.
References
Application Note and Protocol: Preparation of Rpi-1 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rpi-1 is a potent and selective inhibitor of the RET (Rearranged during Transfection) proto-oncogene tyrosine kinase.[1] It has been shown to inhibit the proliferation of human papillary thyroid carcinoma cells by inducing G2 cell cycle arrest and abolishing Ret/Ptc1 tyrosine phosphorylation.[2] this compound also abrogates the activation of downstream signaling molecules such as JNK2 and AKT.[2] Due to its therapeutic potential, accurate and consistent preparation of this compound for in vitro and in vivo studies is critical. This document provides a detailed protocol for the preparation of a stock solution of this compound using dimethyl sulfoxide (DMSO) as the solvent.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound is summarized in the table below.
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₁₅NO₄ | [1][2] |
| Molecular Weight | 297.31 g/mol | [2][3] |
| CAS Number | 269730-03-2 | [1][2] |
| Appearance | Light yellow to brown powder or crystals | [3] |
| Solubility in DMSO | 10 mg/mL to 59 mg/mL (198.44 mM) | [1][2] |
| Storage of Powder | Store at 2 - 8 °C or -20°C for long-term storage | [3][4] |
| Storage of Stock Solution | Store at -20°C or -80°C | [4] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs and the reported solubility. Given the variability in reported solubility (10 mg/mL to 59 mg/mL), starting with a lower to mid-range concentration like 10 mM (approximately 2.97 mg/mL) is recommended to ensure complete dissolution.
Materials:
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Procedure:
-
Safety Precautions: Work in a well-ventilated area or a chemical fume hood. Wear appropriate PPE to avoid skin and eye contact.
-
Determine the Required Mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 297.31 g/mol = 2.9731 mg
-
-
-
Weighing this compound:
-
Tare a clean, dry microcentrifuge tube or vial on a calibrated analytical balance.
-
Carefully weigh out approximately 2.97 mg of this compound powder into the tube. Record the exact weight.
-
-
Dissolving this compound in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For the exact mass weighed, the volume of DMSO is calculated as:
-
Volume (mL) = [Mass (mg) / 297.31 ( g/mol )] / 10 (mmol/L)
-
-
For example, if 3.0 mg of this compound was weighed, add 1.009 mL of DMSO.
-
Cap the tube tightly.
-
-
Solubilization:
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear. If necessary, gentle warming in a 37°C water bath can be applied for a short period, followed by vortexing.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability. This compound powder is stable for 3 years at -20°C.[4]
-
Visualizations
This compound Signaling Pathway
This compound inhibits the RET tyrosine kinase, which in turn affects downstream signaling pathways such as the AKT and JNK pathways, ultimately leading to cell cycle arrest.
References
Application Notes and Protocols: Detecting the Effects of RPI-1 on RET Phosphorylation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
The REarranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase pivotal in cell growth, differentiation, and survival.[1][2] Aberrant activation of RET is implicated in various cancers, making it a key therapeutic target.[1][3] RPI-1, a 2-indolinone derivative, has been identified as a specific inhibitor of RET tyrosine kinase.[3][4] This document provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibitory effects of this compound on RET phosphorylation (p-RET), offering a crucial method for researchers investigating RET-targeted therapies.
Introduction to RET Signaling and this compound Inhibition
Under normal physiological conditions, the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand to its co-receptor induces the dimerization of RET.[1] This dimerization facilitates the trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain of RET, initiating downstream signaling cascades.[5] Key pathways activated by phosphorylated RET (p-RET) include the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[4][5]
This compound is an ATP-competitive inhibitor that targets the kinase activity of RET.[6] By binding to the ATP-binding site of the RET kinase domain, this compound effectively blocks the autophosphorylation of RET.[2] This inhibition of RET phosphorylation subsequently prevents the activation of downstream signaling molecules such as PLCγ, ERK, and AKT, leading to a reduction in cancer cell proliferation.[3][4]
Quantitative Data Summary
The inhibitory effects of this compound on cell proliferation, which is a downstream consequence of RET phosphorylation, have been quantified in various cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Target | Assay | IC50 Value | Reference |
| NIH3T3 expressing RET mutant | Cell Proliferation | Cell Proliferation Assay | 3.6 µM | [3] |
| Non-transfected NIH3T3 | Cell Proliferation | Cell Proliferation Assay | 16 µM | [3] |
| RET mutant-transfected NIH3T3 | Anchorage-Independent Growth | Soft Agar Colony Formation | 2.4 µM | [4] |
| H-RAS-transfected NIH3T3 | Anchorage-Independent Growth | Soft Agar Colony Formation | 26 µM | [4] |
| TPC-1 (papillary thyroid carcinoma) | Cell Proliferation | Cell Proliferation Assay | 5.1 µM | [4] |
Experimental Protocols
Western Blot Protocol for Detecting p-RET Inhibition by this compound
This protocol outlines the procedure for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect changes in RET phosphorylation.
1. Cell Culture and Treatment: a. Culture human medullary thyroid carcinoma TT cells (or another appropriate cell line expressing RET) in standard growth media. b. Seed cells and allow them to adhere and reach 70-80% confluency. c. Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Keeping samples on ice or at 4°C is crucial to prevent dephosphorylation.[3] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (protein lysate) to a new tube. f. Determine the protein concentration of each lysate using a BCA protein assay.
3. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples. b. Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes to denature the proteins.[3] c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel. d. Run the gel in an appropriate running buffer until the dye front reaches the bottom.
4. Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[3] b. The transfer can be performed using a wet or semi-dry transfer system. c. After transfer, briefly rinse the membrane with deionized water and then with Tris-buffered saline with 0.1% Tween-20 (TBST).
5. Blocking and Antibody Incubation: a. Block the membrane with 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[3] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[3] b. Incubate the membrane with a primary antibody specific for phosphorylated RET (e.g., anti-p-RET Tyr905) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. c. For a loading control and to measure total RET levels, a separate membrane can be incubated with a primary antibody for total RET. d. The following day, wash the membrane three times for 10 minutes each with TBST. e. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature. f. Wash the membrane three times for 10 minutes each with TBST.
6. Detection: a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent for the recommended time. c. Capture the chemiluminescent signal using a digital imaging system.
7. Data Analysis: a. Quantify the band intensities for p-RET and total RET using densitometry software. b. Normalize the p-RET signal to the total RET signal for each sample. c. Compare the normalized p-RET levels in this compound treated samples to the vehicle control to determine the extent of inhibition.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits RET autophosphorylation and downstream signaling.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of p-RET.
References
- 1. Role of RET protein-tyrosine kinase inhibitors in the treatment RET-driven thyroid and lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 3. Cellular effects and antitumor activity of RET inhibitor this compound on MEN2A-associated medullary thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Cell Viability Assay with Investigational Compound Treatment
A-Note-on-the-Investigational-Compound: The compound "Rpi-1" is primarily documented as a protein (Rpi1) in yeast (Saccharomyces cerevisiae), where it functions as a negative regulator of the Ras-cyclic AMP signaling pathway.[1][2] Its role in stress tolerance and cell wall integrity in yeast has also been noted.[3] Information regarding a chemical compound designated "this compound" for therapeutic use or in mammalian cell viability assays is not widely available in published literature. Therefore, these application notes and protocols are provided as a comprehensive guide for assessing the effect of a generic investigational compound, referred to as "Compound X," on cell viability. Researchers can adapt these protocols for their specific compound of interest.
Introduction
Determining the effect of a novel compound on cell viability is a cornerstone of drug discovery and development. Cell viability assays are integral for assessing a compound's cytotoxic or cytostatic potential, elucidating its mechanism of action, and establishing a therapeutic window. These assays measure various cellular parameters, such as metabolic activity, membrane integrity, and ATP content, to quantify the number of living cells in a population after treatment.
This document provides detailed protocols for commonly used cell viability assays, guidance on data interpretation, and examples of how to present the resulting data. Additionally, it includes a hypothetical signaling pathway that may be targeted by an investigational compound and a generalized experimental workflow.
Data Presentation
Quantitative data from cell viability assays should be organized in a clear and concise manner to facilitate comparison and interpretation. The following tables provide templates for presenting such data.
Table 1: Effect of Compound X on Cell Viability of [Cell Line Name] Cells
| Compound X Concentration (µM) | Mean Absorbance/Fluorescence (± SD) | Percent Viability (%) |
| 0 (Vehicle Control) | [Value] | 100 |
| [Concentration 1] | [Value] | [Value] |
| [Concentration 2] | [Value] | [Value] |
| [Concentration 3] | [Value] | [Value] |
| [Concentration 4] | [Value] | [Value] |
| [Concentration 5] | [Value] | [Value] |
Table 2: IC50 Values of Compound X in Various Cell Lines
| Cell Line | IC50 (µM) | 95% Confidence Interval |
| [Cell Line A] | [Value] | [Value] - [Value] |
| [Cell Line B] | [Value] | [Value] - [Value] |
| [Cell Line C] | [Value] | [Value] - [Value] |
Experimental Protocols
Several methods can be employed to assess cell viability, each with its own advantages and limitations.[4][5][6] Below are detailed protocols for three widely used assays: the MTT assay, the MTS assay, and a dye exclusion assay using Propidium Iodide.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[7]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Compound X stock solution
-
96-well plates
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of Compound X. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
Similar to the MTT assay, the MTS assay involves the reduction of a tetrazolium compound to a colored formazan product. However, the formazan produced in the MTS assay is soluble in the culture medium, eliminating the need for a solubilization step.[8]
Materials:
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Cell culture medium
-
Compound X stock solution
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Follow the same procedure as the MTT assay.
-
Compound Treatment: Follow the same procedure as the MTT assay.
-
Incubation: Follow the same procedure as the MTT assay.
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Propidium Iodide (PI) Dye Exclusion Assay via Flow Cytometry
This method distinguishes between live and dead cells based on membrane integrity. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter dead cells, where it stains the nucleus red.[5][9]
Materials:
-
Propidium Iodide (PI) staining solution (1 mg/mL in water)
-
Phosphate-buffered saline (PBS)
-
Compound X stock solution
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Compound X as described for the 96-well plate assays.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.
-
Cell Staining: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 100 µL of cold PBS. Add 5 µL of PI staining solution.
-
Incubation: Incubate the cells on ice for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Live cells will be PI-negative, while dead cells will be PI-positive.
-
Data Analysis: Quantify the percentage of live and dead cells in each treatment group.
Visualizations
Diagrams are essential for illustrating complex biological processes and experimental procedures.
Caption: Hypothetical signaling pathway targeted by Compound X.
Caption: Generalized workflow for a cell viability assay.
References
- 1. Overexpression of RPI1, a novel inhibitor of the yeast Ras-cyclic AMP pathway, down-regulates normal but not mutationally activated ras function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cell viability assays | Abcam [abcam.com]
- 5. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Cell Viability and Proliferation with Colorimetric Readouts [moleculardevices.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
Application Notes and Protocols for Kinase Activity Assays
Introduction
The term "Rpi-1" can refer to two distinct entities within the field of kinase research, each with its own specific application in kinase activity assays. This document provides detailed application notes and protocols for both interpretations to ensure clarity and comprehensive guidance for researchers, scientists, and drug development professionals.
Part 1: this compound as a Small Molecule Inhibitor of RET and c-Met Kinases
This compound is a 2-indolinone derivative that functions as a cell-permeable, ATP-competitive inhibitor of receptor tyrosine kinases (RTKs), primarily targeting RET and c-Met. In kinase activity assays, this compound is typically used as a reference or control compound to validate assay performance and to probe the inhibition of these specific kinases.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target Kinase | IC50 (in vitro) | Assay Type | Comments |
| RET/PTC1 | Not available | Not available | Inhibits anchorage-independent growth of NIH3T3 cells expressing ret/ptc1 with an IC50 of 0.97 µM. |
| c-Met | Not available | Cell-based | Dose-dependently inhibits hepatocyte growth factor-induced Met tyrosine phosphorylation. |
| JNK2 | Not available | Cell-based | Abolishes the activation of JNK2.[1] |
| AKT | Not available | Cell-based | Abolishes the activation of AKT.[1] |
Signaling Pathway
The RET and c-Met signaling pathways are crucial for normal cell proliferation, survival, and differentiation. Their aberrant activation is implicated in various cancers. This compound, by inhibiting these kinases, can block downstream signaling cascades.
Experimental Protocols
Protocol 1: In Vitro RET Kinase Activity Assay using this compound as an Inhibitor
This protocol describes a general method for measuring RET kinase activity and its inhibition by this compound using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Recombinant human RET kinase
-
Poly-Glu-Tyr (4:1) substrate
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM. Then, dilute the this compound solutions in kinase buffer.
-
Reaction Setup:
-
Add 5 µL of the diluted this compound or DMSO (for control wells) to the wells of the plate.
-
Add 10 µL of a solution containing the RET kinase and the Poly-Glu-Tyr substrate in kinase buffer.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiate Kinase Reaction: Add 10 µL of ATP solution in kinase buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for the kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Signal Detection:
-
Add 25 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Part 2: Kinase Activity Assays for RIP1 (Receptor-Interacting Protein 1)
Receptor-Interacting Protein 1 (RIP1) is a serine/threonine kinase that is a key regulator of necroptosis, a form of programmed necrosis.[2] Developing assays to measure RIP1 kinase activity is crucial for identifying and characterizing novel inhibitors that could have therapeutic potential in inflammatory diseases and ischemic injury.
Data Presentation
Table 2: Parameters for RIP1 Kinase Assays
| Parameter | Value | Assay Type | Comments |
| Z' score | 0.62 (fluorescein-Nec-1) | Fluorescence Polarization | Indicates a robust assay suitable for high-throughput screening.[2] |
| Z' score | 0.57 (fluorescein-Nec-3) | Fluorescence Polarization | Indicates a robust assay suitable for high-throughput screening.[2] |
| DMSO Tolerance | Up to 5% | Fluorescence Polarization | The assay performance is maintained in the presence of up to 5% DMSO.[2] |
Signaling Pathway
RIP1 is a central component of the necroptosis pathway, which is initiated by death receptors such as TNFR1. Upon activation, RIP1, along with RIP3 and MLKL, forms the necrosome, leading to membrane permeabilization and cell death.
Experimental Protocols
Protocol 2: RIP1 Kinase Activity Assay using Fluorescence Polarization
This protocol is adapted from a high-throughput screening assay designed to identify inhibitors of RIP1 kinase.[2] It measures the binding of a fluorescently labeled inhibitor (tracer) to the RIP1 kinase domain. Test compounds that bind to the same site will displace the tracer, leading to a decrease in fluorescence polarization.
Materials:
-
Recombinant human RIP1 kinase domain
-
Fluorescein-labeled tracer (e.g., fluorescein-Necrostatin-1)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the RIP1 kinase domain to the desired concentration in assay buffer.
-
Dilute the fluorescein-labeled tracer to the desired concentration in assay buffer.
-
Prepare serial dilutions of test compounds in DMSO, and then dilute them in assay buffer.
-
-
Assay Setup:
-
Add 2.5 µL of the diluted test compounds or DMSO (for controls) to the wells of the 384-well plate.
-
Add 5 µL of the diluted RIP1 kinase domain solution to all wells except for the "no enzyme" control wells. Add 5 µL of assay buffer to the "no enzyme" wells.
-
Incubate the plate at room temperature for 15 minutes.
-
-
Tracer Addition: Add 2.5 µL of the diluted fluorescein-labeled tracer to all wells.
-
Incubation: Incubate the plate at room temperature for at least 60 minutes, protected from light.
-
Data Acquisition: Measure the fluorescence polarization (in mP units) using a plate reader with appropriate excitation and emission filters for fluorescein (e.g., 485 nm excitation, 535 nm emission).
-
Data Analysis:
-
The "high" signal (maximum polarization) is obtained from wells with RIP1 kinase, tracer, and DMSO.
-
The "low" signal (minimum polarization) is obtained from wells with tracer and DMSO but no enzyme.
-
Calculate the percentage of inhibition for each test compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.
-
This detailed guide provides the necessary information for utilizing this compound as an inhibitor in kinase assays for RET and c-Met, as well as for conducting kinase activity assays for RIP1. The provided protocols and diagrams serve as a starting point for assay development and can be further optimized based on specific experimental needs and available resources.
References
Application Notes and Protocols for In Vivo Delivery of Rpi-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed methodologies for the in vivo delivery of Rpi-1, a potent and specific 2-indolinone inhibitor of the RET (Rearranged during Transfection) tyrosine kinase. This compound has demonstrated significant anti-tumor activity in preclinical models by targeting oncogenic RET signaling. The protocols outlined below are intended to guide researchers in the formulation and administration of this compound for efficacy and pharmacokinetic studies in rodent models.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the RET tyrosine kinase.[1] In cancer cells with activating RET mutations or fusions, constitutive activation of the RET receptor leads to autophosphorylation and the subsequent activation of multiple downstream signaling pathways that drive cell proliferation, survival, and migration. This compound blocks this initial phosphorylation event, thereby inhibiting these oncogenic signals. The primary pathways affected include the RAS/RAF/MEK/ERK pathway, the PI3K/AKT pathway, and the PLCγ pathway.[1]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Target | Assay | IC₅₀ (µM) | Citation |
| NIH3T3 (Ret mutant) | RET | Proliferation | 3.6 | [1] |
| NIH3T3 (non-transfected) | - | Proliferation | 16 | [1] |
| TPC-1 (Ret/Ptc1) | RET | Proliferation | 5.1 | [1] |
| NIH3T3 (Ret mutant) | RET | Colony Formation | 2.4 | [1] |
| NIH3T3 (H-RAS transfected) | H-RAS | Colony Formation | 26 | [1] |
In Vivo Efficacy of this compound (Oral Administration)
| Animal Model | Tumor Type | Treatment | Dosing Schedule | Outcome | Citation |
| Mouse Xenograft | Human Medullary Thyroid Carcinoma (TT cells) | This compound (50 mg/kg) | Twice daily for 10 days | Dose-dependent tumor growth inhibition | [1] |
| Mouse Xenograft | Human Medullary Thyroid Carcinoma (TT cells) | This compound (100 mg/kg) | Twice daily for 10 days | 81% tumor growth inhibition | [1] |
Pharmacokinetic Parameters of Related Kinase Inhibitors
No specific pharmacokinetic data for this compound was identified. The following table presents data for other orally administered small molecule kinase inhibitors to provide a general reference.
| Compound | Animal Model | Dose (mg/kg) | Route | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | Oral Bioavailability (%) |
| Ripretinib | Human | 50 | Oral | - | - | - |
| SR13668 | Rat | 30 | Oral | ~1000 (blood) | - | 25-28 |
| Compound 24b (Indolin-2-one) | - | - | Oral | - | - | 116 |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
This protocol describes the preparation of this compound for both oral and intraperitoneal administration in mice. Due to the poor aqueous solubility of many kinase inhibitors, a solubilizing agent is required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution:
-
Dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).
-
Ensure the powder is completely dissolved by vortexing.
-
-
Prepare Vehicle Solution:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. For example, dissolve 2g of SBE-β-CD in 10 mL of sterile saline.
-
Mix thoroughly until the SBE-β-CD is completely dissolved.
-
-
Prepare Final Dosing Solution (Suspended Solution):
-
To prepare a 2.08 mg/mL working solution, add 100 µL of the this compound DMSO stock solution (20.8 mg/mL) to 900 µL of the 20% SBE-β-CD vehicle.
-
Vortex the mixture thoroughly to ensure a uniform suspension. This final solution contains 10% DMSO.
-
This suspended solution is suitable for both oral gavage and intraperitoneal injection.[1]
-
Storage:
-
The DMSO stock solution can be stored at -20°C for up to one month or -80°C for up to six months.[1]
-
The final dosing solution should be prepared fresh before each use.
Protocol 2: Oral Gavage Administration in Mice
This protocol details the standard procedure for administering the formulated this compound solution directly into the stomach of a mouse.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized syringe (e.g., 1 mL)
-
Mouse gavage needle (18-20 gauge for adult mice, with a rounded tip)
-
Animal scale
Procedure:
-
Preparation:
-
Weigh the mouse to calculate the precise volume of the dosing solution to be administered. The maximum recommended volume is 10 mL/kg.
-
Draw the calculated volume of the this compound solution into the syringe and attach the gavage needle.
-
Measure the gavage needle against the mouse, from the tip of the nose to the last rib, to determine the appropriate insertion depth. Mark this depth on the needle if necessary.
-
-
Restraint:
-
Securely restrain the mouse by scruffing the loose skin over its neck and shoulders with your thumb and forefinger. The head should be immobilized.
-
Hold the mouse in a vertical position to allow gravity to aid in the passage of the needle down the esophagus.
-
-
Needle Insertion:
-
Gently insert the gavage needle into the diastema (the gap behind the incisors) of the mouse's mouth.
-
Angle the needle slightly upwards towards the roof of the mouth and advance it gently along the palate.
-
The mouse should swallow as the needle enters the pharynx. Allow the needle to slide easily into the esophagus. Do not force the needle. If resistance is met, withdraw and attempt again.
-
-
Administration:
-
Once the needle is inserted to the predetermined depth, administer the solution slowly and steadily by depressing the syringe plunger.
-
Observe the mouse for any signs of distress or labored breathing, which could indicate accidental entry into the trachea.
-
-
Withdrawal and Monitoring:
-
After administration, gently withdraw the needle along the same path of insertion.
-
Return the mouse to its cage and monitor for at least 10-15 minutes for any adverse reactions, such as regurgitation or respiratory distress.
-
Protocol 3: Intraperitoneal (IP) Injection in Mice
This protocol describes the standard procedure for administering the formulated this compound solution into the peritoneal cavity of a mouse.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized syringe (e.g., 1 mL)
-
Sterile needle (25-27 gauge)
-
70% alcohol wipes
Procedure:
-
Preparation:
-
Weigh the mouse to calculate the required injection volume. The maximum recommended volume is 10 mL/kg.
-
Draw the calculated volume of the this compound solution into the syringe. Change to a new sterile needle before injection.
-
-
Restraint:
-
Securely restrain the mouse using the scruffing technique, and turn it over to expose its abdomen (dorsal recumbency).
-
Tilt the mouse's head slightly downwards. This helps to move the abdominal organs away from the injection site.
-
-
Site Identification and Injection:
-
Identify the injection site in the lower right quadrant of the abdomen. This location avoids the cecum (typically on the left) and the urinary bladder.
-
Wipe the injection site with a 70% alcohol wipe and allow it to dry.
-
Insert the needle, bevel up, at a 30-40 degree angle to the abdominal wall.
-
Gently aspirate by pulling back on the plunger to ensure the needle has not entered a blood vessel (no blood should appear) or an organ (no yellow/brown fluid should appear).
-
If aspiration is clear, inject the solution smoothly.
-
-
Withdrawal and Monitoring:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of discomfort, bleeding at the injection site, or adverse reactions.
-
References
Troubleshooting & Optimization
Rpi-1 Technical Support Center: Troubleshooting Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges associated with the RET kinase inhibitor, Rpi-1, in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) offer practical solutions and detailed experimental protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a potent and selective inhibitor of the RET (Rearranged during transfection) tyrosine kinase, a key driver in certain types of cancers, including thyroid and lung carcinomas.[1][2] Like many small molecule kinase inhibitors, this compound is a lipophilic compound, which results in poor solubility in aqueous solutions such as cell culture media and buffers. This low solubility can lead to compound precipitation, inaccurate dosing, and unreliable experimental results.
Q2: In which solvents is this compound soluble?
This compound exhibits good solubility in several organic solvents. The table below summarizes the solubility of this compound in various common laboratory solvents. It is important to note that this compound is practically insoluble in water and aqueous buffers like PBS.
| Solvent | Solubility |
| DMSO (Dimethyl Sulfoxide) | 10 mg/mL |
| DMF (Dimethylformamide) | 15 mg/mL |
| Ethanol | 1 mg/mL |
| DMF:PBS (pH 7.2) (1:6) | 0.14 mg/ml |
| Water | Insoluble |
Data compiled from multiple sources.
Q3: What is the recommended solvent for preparing this compound stock solutions for in vitro cell-based assays?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions for use in cell culture experiments.[3] Its high solvating power for this compound and miscibility with aqueous media make it a suitable choice.
Q4: What is the maximum concentration of DMSO that cells can tolerate in culture?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxic effects. While tolerance can be cell-line specific, a general guideline is to maintain the final DMSO concentration at or below 0.5%, with an ideal target of 0.1% or less.[4][5][6] It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential solvent effects.
Q5: My this compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium. What should I do?
Precipitation upon dilution of a DMSO stock in aqueous media is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Pre-warm the media: Adding the DMSO stock to pre-warmed (37°C) media can help maintain solubility.
-
Increase the dilution factor: Prepare a more diluted working stock in DMSO before adding it to the medium. This will lower the initial concentration of this compound when it comes into contact with the aqueous environment.
-
Vortex or sonicate: After adding the this compound stock to the medium, vortex the solution gently or sonicate briefly to aid in dissolution.[7]
-
Stepwise dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, add the stock to a smaller volume of media first, mix well, and then add this to the remaining media.
Troubleshooting Guide: Preparing this compound Working Solutions
This guide provides a step-by-step protocol for preparing a working solution of this compound for cell culture experiments, designed to minimize solubility issues.
Experimental Protocol: Preparation of this compound Working Solution
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Aseptically weigh out the desired amount of this compound powder.
-
Dissolve the this compound powder in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM). For example, to make a 10 mM stock solution of this compound (Molecular Weight: 297.3 g/mol ), dissolve 2.973 mg in 1 mL of DMSO.
-
Ensure complete dissolution by vortexing. If necessary, sonicate the solution for a few minutes.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. This compound stock solutions in DMSO are stable for at least 6 months at -80°C and 1 month at -20°C.[1]
-
-
Prepare an Intermediate Dilution (if necessary):
-
Depending on your final desired concentration, it may be beneficial to perform an intermediate dilution of your high-concentration stock in DMSO. This can help prevent precipitation when adding to the aqueous medium.
-
-
Prepare the Final Working Solution:
-
Pre-warm your cell culture medium to 37°C.
-
Calculate the volume of the this compound DMSO stock solution needed to achieve your desired final concentration in the cell culture medium. Crucially, ensure the final DMSO concentration does not exceed 0.5% (v/v).
-
Slowly add the this compound DMSO stock solution to the pre-warmed medium while gently swirling or vortexing the medium. Do not add the medium to the DMSO stock.
-
Visually inspect the solution for any signs of precipitation. If cloudiness or precipitate is observed, briefly sonicate the working solution.
-
Use the freshly prepared this compound working solution immediately for your experiments.
-
This compound Signaling Pathways
This compound functions as an ATP-competitive inhibitor of the RET tyrosine kinase.[2] Inhibition of RET phosphorylation by this compound blocks the activation of several downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.[1][2][8][9]
The primary signaling pathways affected by this compound are the PI3K/AKT and the RAS/MAPK pathways.
By inhibiting RET, this compound prevents the recruitment and activation of adaptor proteins like Shc and phospholipase Cγ (PLCγ), which are necessary to propagate the signal to these downstream cascades.[8] This ultimately leads to the inhibition of cell proliferation and can induce cell cycle arrest.[8] Specifically, this compound has been shown to abolish the activation of AKT and JNK2.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 7. selleckchem.com [selleckchem.com]
- 8. Inactivation of Ret/Ptc1 oncoprotein and inhibition of papillary thyroid carcinoma cell proliferation by indolinone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular effects and antitumor activity of RET inhibitor this compound on MEN2A-associated medullary thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Weak Signal in Rpi-1 Western Blots
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with weak or absent signals in Rpi-1 Western blots.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a weak or no signal for my this compound protein in my Western blot?
A weak or absent signal for this compound can stem from several factors throughout the Western blotting workflow. These can be broadly categorized into issues related to the protein sample, antibody performance, technical procedures, and signal detection. A systematic approach to troubleshooting is crucial for identifying the root cause.
Possible Causes and Solutions for Weak this compound Signal
| Category | Possible Cause | Recommended Solution |
| Protein Sample | Low abundance of this compound in the sample. | Increase the amount of protein loaded per well (typically 20-40 µg of total protein is a good starting point)[1]. Consider enriching for this compound using immunoprecipitation or cellular fractionation[2][3]. |
| This compound protein degradation. | Always keep samples on ice and add protease and phosphatase inhibitors to your lysis buffer[4][5][6]. Avoid repeated freeze-thaw cycles of your samples[4][5]. | |
| Inefficient protein extraction. | Use a lysis buffer optimized for the subcellular localization of this compound (e.g., nuclear, cytoplasmic)[3][4]. Ensure complete cell or tissue lysis to release the protein[4]. | |
| Antibody | Primary antibody concentration is too low. | Optimize the primary antibody concentration by performing a titration. Increase the concentration 2-4 fold from the recommended starting dilution if the signal is weak[2][7]. |
| Primary antibody has low affinity or is not validated for Western blot. | Ensure the primary antibody is validated for Western blotting and for the species you are using[5]. Run a positive control to confirm antibody performance[5]. | |
| Incompatible primary and secondary antibodies. | Use a secondary antibody that is specific for the host species of the primary antibody (e.g., anti-mouse secondary for a mouse primary)[5][8]. | |
| Inactive primary or secondary antibody. | Store antibodies at the recommended temperature and avoid repeated freeze-thaw cycles. Use fresh antibody dilutions for each experiment[9][10]. | |
| Technique | Inefficient protein transfer from gel to membrane. | Confirm successful transfer by staining the membrane with Ponceau S after transfer[2][9]. Optimize transfer time and voltage, especially for large or small proteins[2][9]. For small proteins like histones, a 0.2 µm pore size nitrocellulose membrane is recommended to prevent them from passing through[6]. |
| Excessive washing. | Reduce the number and duration of wash steps to the minimum required to reduce background noise without washing away the signal[2][7]. | |
| Blocking buffer masking the epitope. | Some blocking buffers, like milk, can mask certain epitopes, especially on phosphorylated proteins[6]. Try switching to a different blocking agent like Bovine Serum Albumin (BSA) or a protein-free blocker[1][10]. | |
| Signal Detection | Insufficient exposure time. | Optimize exposure time; try multiple different exposure durations to capture the optimal signal[3][11]. |
| Inactive or expired chemiluminescent substrate. | Use a fresh, properly stored substrate. Ensure the substrate has equilibrated to room temperature before use for optimal enzyme activity[1][12]. | |
| Low sensitivity of the detection reagent. | For low-abundance proteins, consider using a more sensitive chemiluminescent substrate[1][11]. |
Q2: How can I optimize my primary antibody concentration for this compound detection?
Optimizing the primary antibody concentration is a critical step to ensure a strong and specific signal. A common method for this is to perform an antibody titration.
Antibody Titration Protocol:
-
Load the same amount of your protein sample in multiple lanes of an SDS-PAGE gel.
-
After transferring the proteins to a membrane, cut the membrane into strips, ensuring each strip contains one lane.
-
Incubate each strip with a different concentration of the primary antibody. A good starting range is to bracket the manufacturer's recommended dilution with both higher and lower concentrations (e.g., 1:250, 1:500, 1:1000, 1:2000)[13].
-
Proceed with the washing steps and incubation with a constant concentration of the secondary antibody for all strips.
-
Compare the signal intensity on each strip to determine the optimal primary antibody concentration that gives a strong signal with minimal background.
Q3: What are the best practices for protein extraction to ensure the stability of this compound?
The integrity of your this compound protein in the lysate is fundamental for a successful Western blot.
Key considerations for this compound protein extraction:
-
Use of Inhibitors: Always include a cocktail of protease inhibitors in your lysis buffer to prevent protein degradation by endogenous proteases[4][5]. If this compound is a phosphoprotein, also add phosphatase inhibitors to maintain its phosphorylation state[4][6].
-
Temperature Control: Perform all extraction steps on ice or at 4°C to minimize enzymatic activity that could degrade your protein[4][7].
-
Appropriate Lysis Buffer: The choice of lysis buffer depends on the subcellular location of this compound. For example, for nuclear proteins, specific extraction kits are available to ensure maximum yield[4].
-
Sample Handling: Avoid multiple freeze-thaw cycles of your protein lysates as this can lead to protein degradation[4][5]. Aliquot your samples after the initial extraction.
Experimental Protocols
Protocol 1: General Protein Lysate Preparation
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 1 mL of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors per 10^7 cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
-
Centrifugation:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant (containing the soluble proteins) to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation for SDS-PAGE:
-
Mix the desired amount of protein with Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
Protocol 2: SDS-PAGE and Western Blotting
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel[13]. Include a molecular weight marker in one lane.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Equilibrate the gel in transfer buffer.
-
Assemble the transfer sandwich (filter paper, gel, PVDF or nitrocellulose membrane, filter paper) ensuring no air bubbles are trapped between the gel and the membrane[9].
-
Perform the transfer. Transfer conditions (time and voltage) should be optimized based on the molecular weight of this compound[2].
-
-
Membrane Staining (Optional but Recommended):
-
After transfer, briefly rinse the membrane with water and stain with Ponceau S solution to visualize the transferred proteins and confirm transfer efficiency[9].
-
Destain with water or TBST before blocking.
-
Protocol 3: Antibody Incubation and Chemiluminescent Detection
-
Blocking:
-
Block the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding[14].
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the optimized dilution of the primary anti-Rpi-1 antibody in blocking buffer overnight at 4°C with gentle agitation[14].
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature[14].
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using a digital imager or X-ray film.
-
Visualizations
Caption: A general workflow for Western blotting, from sample preparation to signal detection.
Caption: A troubleshooting flowchart for addressing weak signals in Western blots.
Caption: Key factors that can contribute to a weak Western blot signal.
Disclaimer: The protein name "this compound" is not a standard or widely recognized identifier in common protein databases. The troubleshooting advice provided here is based on general principles of Western blotting and is applicable to a wide range of protein targets. Researchers should verify the correct nomenclature and specific characteristics of their protein of interest from reliable sources.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 4. Mastering Western Blot Troubleshooting: Solutions for No Bands or Faint Bands [e-blot.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. Western blot optimization | Abcam [abcam.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. You are being redirected... [prosci-inc.com]
- 9. Western blot troubleshooting guide! [jacksonimmuno.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. licorbio.com [licorbio.com]
- 13. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 14. bio-rad.com [bio-rad.com]
Technical Support Center: Immunofluorescence Staining After Small Molecule Treatment
This technical support center provides troubleshooting guidance for researchers encountering high background in immunofluorescence (IF) experiments following treatment with small molecule inhibitors, with a specific focus on issues that may arise after using a compound like Rpi-1.
Troubleshooting Guide: High Background in Immunofluorescence
High background fluorescence can obscure specific staining, making it difficult to interpret results. When this issue arises after treatment with a small molecule inhibitor, it is crucial to systematically investigate potential causes related to the compound itself and the overall immunofluorescence protocol.
Summary of Potential Causes and Solutions
| Potential Cause | Possible Explanation | Recommended Solution |
| Autofluorescence from the Small Molecule | The small molecule inhibitor (e.g., this compound) may possess inherent fluorescent properties that overlap with the emission spectra of the chosen fluorophores. | - Include a "reagent-only" control (cells treated with the small molecule but without antibodies) to assess its intrinsic fluorescence.[1][2] - If the compound is fluorescent, consider using fluorophores with different excitation and emission spectra that do not overlap. - Perform spectral imaging and linear unmixing if the microscope is equipped for it. |
| Increased Autofluorescence of Cells/Tissue | The small molecule treatment might induce cellular stress or changes in metabolism, leading to an accumulation of autofluorescent molecules like NAD(P)H or lipofuscin.[1] | - Include an "unstained" control (untreated and unstained cells) to evaluate the baseline autofluorescence.[1][2] - Treat cells with a quenching agent like sodium borohydride or Sudan Black B after fixation.[1] |
| Inadequate Fixation or Permeabilization | The small molecule may alter cell morphology or protein distribution, requiring optimization of fixation and permeabilization steps to ensure proper antibody access without causing damage. | - Test different fixation methods (e.g., methanol vs. paraformaldehyde). For some antibodies, a quick fixation is recommended to prevent loss of antigenicity.[2][3] - Optimize the concentration and incubation time of the permeabilization agent (e.g., Triton X-100, saponin).[4][5] |
| Suboptimal Antibody Concentration | The concentration of the primary or secondary antibody may be too high, leading to non-specific binding.[6][7][8][9] | - Perform a titration experiment to determine the optimal concentration for both primary and secondary antibodies.[6][9] - Reduce the incubation time for the antibodies.[6][7] |
| Insufficient Blocking | Inadequate blocking can result in non-specific binding of antibodies to the sample.[6][8] | - Increase the blocking incubation time (e.g., to 1 hour at room temperature). - Use a blocking buffer containing normal serum from the same species as the secondary antibody.[2][6][10] |
| Inadequate Washing | Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background noise.[7] | - Increase the number and duration of wash steps.[7][8] - Add a detergent like Tween-20 to the wash buffer to help remove non-specifically bound antibodies.[1] |
| Secondary Antibody Cross-Reactivity | The secondary antibody may be binding non-specifically to the cells or to endogenous immunoglobulins.[6] | - Run a control with only the secondary antibody to check for non-specific binding.[6][11] - Use a secondary antibody that has been pre-adsorbed against the species of the sample. |
Experimental Protocol: Troubleshooting High Background
This protocol outlines a systematic approach to identify the source of high background fluorescence.
Objective: To determine if the high background is due to the small molecule inhibitor, non-specific antibody binding, or other procedural issues.
Materials:
-
Cells cultured on coverslips
-
Small molecule inhibitor (this compound)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum and 0.1% Triton X-100 in PBS)
-
Primary antibody
-
Fluorophore-conjugated secondary antibody
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Antifade mounting medium with DAPI
Procedure:
-
Prepare Control and Experimental Groups:
-
Group A (Negative Control): Untreated cells, no antibodies.
-
Group B (Autofluorescence Control): Cells treated with this compound, no antibodies.
-
Group C (Secondary Antibody Control): Untreated cells, incubated with secondary antibody only.
-
Group D (Full Protocol - Untreated): Untreated cells, full immunofluorescence protocol.
-
Group E (Full Protocol - Treated): Cells treated with this compound, full immunofluorescence protocol.
-
-
Cell Treatment:
-
Treat cells in Group B and E with the desired concentration of this compound for the specified duration.
-
-
Fixation:
-
Permeabilization:
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.[5]
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block all groups with blocking buffer for 1 hour at room temperature.[10]
-
-
Antibody Incubation:
-
Primary Antibody: Incubate Groups D and E with the primary antibody at the recommended dilution in blocking buffer overnight at 4°C. For Group C, incubate with blocking buffer without the primary antibody.
-
Wash all groups three times with wash buffer for 5 minutes each.
-
Secondary Antibody: Incubate Groups C, D, and E with the fluorophore-conjugated secondary antibody at the recommended dilution in blocking buffer for 1-2 hours at room temperature, protected from light.[10]
-
Wash all groups three times with wash buffer for 5 minutes each, protected from light.
-
-
Mounting and Imaging:
-
Mount coverslips on slides using antifade mounting medium with DAPI.
-
Image all slides using the same microscope settings (laser power, exposure time, gain).
-
Data Analysis:
-
Compare Group A and B: This will reveal if this compound treatment increases cellular autofluorescence.
-
Examine Group C: Any signal in this group indicates non-specific binding of the secondary antibody.
-
Compare Group D and E: This will show the effect of this compound treatment on the specific staining and background in the complete protocol.
Frequently Asked Questions (FAQs)
Q1: Could this compound be directly causing the high background?
A1: Yes, it's possible. Some small molecules are inherently fluorescent and can contribute to the background signal. To test this, you should include a control where you treat the cells with this compound but omit the primary and secondary antibodies. If you observe fluorescence in the same channel as your secondary antibody, the compound itself is likely contributing to the background.
Q2: My background is high only in the this compound treated cells. What should I try first?
A2: If the background is specific to the treated cells, it suggests the treatment is inducing a change. First, check for autofluorescence as described above. If that's not the issue, the treatment might be altering the cell in a way that promotes non-specific antibody binding. In this case, optimizing your blocking and washing steps is a good starting point. Try increasing the blocking time and the number of washes.
Q3: How do I know if my antibody concentration is too high?
A3: High antibody concentrations are a common cause of background staining.[6][7][8][9] You can determine the optimal concentration by performing a titration. This involves staining a series of coverslips with a range of antibody dilutions while keeping all other parameters constant. The optimal concentration will be the one that gives a strong specific signal with low background.
Q4: Can the fixation method affect the background after this compound treatment?
A4: Absolutely. Small molecule treatments can sometimes alter the cellular architecture or the conformation of your target protein. The fixation method you use might not be optimal for these altered conditions. For example, if this compound causes changes in the cytoskeleton, a different fixation protocol might be needed to preserve the morphology and prevent non-specific antibody trapping. It can be beneficial to test both crosslinking fixatives like paraformaldehyde and organic solvents like cold methanol.
Q5: What is the purpose of a blocking step and how can I improve it?
A5: The blocking step is crucial to prevent the non-specific binding of your primary and secondary antibodies to your sample.[6] This is typically done using a solution containing proteins, such as bovine serum albumin (BSA) or normal serum from the species in which your secondary antibody was raised.[6][10] To improve blocking, you can try increasing the incubation time, increasing the concentration of the blocking agent, or trying a different blocking agent altogether.
Visualizations
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 2. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 11. 优化免疫荧光实验方案获取最优质细胞图像的技巧 [sigmaaldrich.com]
Technical Support Center: Rpi-1 & RET Kinase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Rpi-1's inhibitory activity on RET phosphorylation in in vitro kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit RET kinase?
This compound is a 2-indolinone derivative that acts as a specific, ATP-competitive inhibitor of the RET tyrosine kinase.[1] By binding to the ATP-binding site of the RET kinase domain, this compound blocks the transfer of phosphate from ATP to the tyrosine residues on RET and its substrates, thereby inhibiting its downstream signaling pathways. This inhibition has been shown to suppress proliferation in cancer cells harboring oncogenic RET mutations.[1]
Q2: What are the expected IC50 values for this compound against RET?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and assay conditions. In cellular assays, the IC50 for cell proliferation is approximately 3.6 µM in NIH3T3 cells expressing a RET mutant.[1] For colony formation in soft agar, the IC50 is around 2.4 µM in RET mutant-transfected NIH3T3 cells.[1] In TPC-1 cells, which are sensitive to this compound, the IC50 for growth inhibition is 5.1 µM after 72 hours of treatment.[1] It is important to note that in vitro biochemical IC50 values may differ from cell-based assays.
Q3: What are the common assay formats to measure RET kinase activity?
Several in vitro assay formats can be used to measure RET kinase activity and its inhibition. These include:
-
Radiometric Assays: These "gold standard" assays, such as the HotSpot™ kinase assay, use radioactively labeled ATP ([γ-³³P]-ATP or [γ-³²P]-ATP) and measure the incorporation of the radioactive phosphate into a substrate.[2]
-
Luminescence-based Assays: These assays, like ADP-Glo™, measure the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then generates a luminescent signal via luciferase.[3]
-
Fluorescence-based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) (e.g., LanthaScreen™) or Fluorescence Polarization (FP) use fluorescently labeled substrates or tracers to detect kinase activity.[4][5]
-
ELISA-based Assays: These assays utilize antibodies to detect the phosphorylated substrate.[6]
Troubleshooting Guide: this compound Not Inhibiting RET Phosphorylation In Vitro
This guide addresses common reasons why this compound may not show the expected inhibitory effect on RET phosphorylation in your in vitro assay.
Problem 1: Suboptimal Assay Conditions
Possible Cause: Incorrect concentrations of key reagents can significantly impact the outcome of the kinase assay.
Solutions:
-
ATP Concentration: Since this compound is an ATP-competitive inhibitor, the ATP concentration is critical. High concentrations of ATP will compete with this compound and increase the apparent IC50 value. It is recommended to use an ATP concentration at or near the Km for RET to accurately determine the inhibitor's potency.[7][8]
-
Enzyme and Substrate Concentrations: Ensure you are using the appropriate concentrations of active recombinant RET kinase and a suitable substrate. The enzyme concentration should be in the linear range of the assay, and the substrate concentration should be optimized for robust signal detection.[8] Substrate depletion or product inhibition should be avoided.[5]
-
This compound Concentration and Incubation Time: Verify the concentration of your this compound stock solution. It is crucial to perform a dose-response curve with a wide range of this compound concentrations to determine its IC50. Also, consider a pre-incubation step of the enzyme with the inhibitor before adding ATP to allow for sufficient binding.[6][9]
Problem 2: Reagent Quality and Handling
Possible Cause: The quality and handling of reagents, including the inhibitor, enzyme, and buffers, can affect assay performance.
Solutions:
-
This compound Solubility and Stability: this compound is soluble in DMSO.[1] Ensure that your this compound stock solution is fully dissolved and has been stored correctly (-20°C or -80°C for long-term storage).[1] When diluting into aqueous assay buffer, ensure that the final DMSO concentration is low enough (typically ≤1-5%) to avoid both inhibitor precipitation and adverse effects on enzyme activity.[5][10][11][12]
-
Recombinant RET Kinase Activity: Validate the activity of your recombinant RET enzyme. Enzyme activity can decrease over time with improper storage or handling (e.g., multiple freeze-thaw cycles). It's advisable to aliquot the enzyme upon receipt and store it at -80°C. Consider running a positive control with a known RET inhibitor, such as Staurosporine, to confirm enzyme activity and assay validity.[13]
-
Buffer Composition: The kinase assay buffer should be optimized for RET activity. A typical buffer includes a buffering agent (e.g., HEPES), MgCl₂, and other components like EGTA and a non-ionic detergent (e.g., Brij-35).[4] Ensure the pH is optimal for RET kinase activity.
Problem 3: Inadequate Controls
Possible Cause: Lack of appropriate controls makes it difficult to interpret the results and troubleshoot the experiment.
Solutions:
-
Positive Control: Include a known, potent RET inhibitor (e.g., Staurosporine) to confirm that the assay can detect inhibition.[13]
-
Negative Control (No Inhibitor): This control, containing only the vehicle (e.g., DMSO), represents 100% kinase activity and is essential for data normalization.[10]
-
No Enzyme Control: This control helps to determine the background signal in the assay.
-
No Substrate Control: This can help identify any non-specific phosphorylation or background signal.
Problem 4: Issues with the Detection Method
Possible Cause: The method used to detect RET phosphorylation may not be optimized or could be prone to artifacts.
Solutions:
-
Western Blotting: If using Western blot to detect p-RET, ensure that phosphatase inhibitors are included in all lysis and sample buffers to preserve the phosphorylation state of the protein. Use a blocking buffer that does not contain milk (casein is a phosphoprotein), such as BSA, to reduce background.[14] Always include a total RET loading control to normalize the phospho-RET signal.
-
Assay-Specific Interference: Be aware of potential interference with your chosen assay format. For example, some compounds can be fluorescent and interfere with fluorescence-based assays.[5][9] Luciferase-based assays can be affected by compounds that inhibit luciferase.[9]
Data Presentation
Table 1: this compound IC50 Values in Different Assays
| Cell Line/Assay Type | Parameter Measured | IC50 Value (µM) | Reference |
| NIH3T3 (RET mutant) | Cell Proliferation | 3.6 | [1] |
| NIH3T3 (RET mutant) | Colony Formation | 2.4 | [1] |
| TPC-1 | Growth Inhibition | 5.1 | [1] |
Table 2: Common Components of an In Vitro RET Kinase Assay Buffer
| Component | Typical Concentration | Purpose | Reference |
| HEPES | 50 mM, pH 7.5 | Buffering agent | [4] |
| MgCl₂ | 10 mM | Co-factor for ATP | [4] |
| EGTA | 1 mM | Chelating agent | [4] |
| Brij-35 | 0.01% | Non-ionic detergent | [4] |
| DTT | Varies | Reducing agent | [3] |
Experimental Protocols
Protocol 1: In Vitro RET Kinase Assay for this compound Inhibition (Luminescence-based)
This protocol is a generalized procedure based on commercially available kits like ADP-Glo™.
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 80 mM HEPES pH 7.5, 40 mM MgCl₂, 2 mM EGTA, 0.02% Brij-35, and 2 mM DTT).
-
Prepare a solution of recombinant human RET kinase in 1X kinase buffer. The final concentration should be determined by an initial enzyme titration experiment.
-
Prepare a solution of a suitable peptide substrate (e.g., IGF1Rtide) in 1X kinase buffer.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution of this compound in DMSO. Then, dilute these into 1X kinase buffer to achieve the desired final concentrations with a consistent final DMSO percentage.
-
Prepare a solution of ATP at a concentration that is 2X the desired final concentration (ideally near the Km of RET for ATP).
-
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the this compound dilution (or DMSO vehicle for the no-inhibitor control).
-
Add 10 µL of the 2X kinase buffer containing the RET enzyme and substrate.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow this compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced according to the ADP-Glo™ manufacturer's protocol. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the no-inhibitor (100% activity) and no-enzyme (0% activity) controls.
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of RET Phosphorylation
-
Sample Preparation from In Vitro Kinase Assay:
-
Perform the kinase reaction as described in Protocol 1 (steps 1 and 2).
-
Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer containing phosphatase inhibitors.
-
Denature the samples by heating at 95°C for 5 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% w/v BSA in TBST (Tris-buffered saline with Tween-20) for 1 hour at room temperature. Avoid using milk for blocking.[14]
-
Incubate the membrane with a primary antibody specific for phosphorylated RET (e.g., anti-p-RET Y905) diluted in 5% BSA/TBST overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing (for Loading Control):
-
The membrane can be stripped and re-probed with an antibody against total RET to confirm equal loading of the kinase in each reaction.
-
Visualizations
Caption: this compound competitively inhibits RET kinase activity.
Caption: In vitro RET kinase inhibition assay workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.biologists.com [journals.biologists.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. KCS1 and VIP1 , the genes encoding yeast phosphoinositol pyrophosphate synthases, are required for Ca2+‐mediated response to dimethylsulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models [mdpi.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Tyrosine kinase activity of the ret proto-oncogene products in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Rpi-1 off-target effects in cancer cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the small molecule inhibitor Rpi-1 in cancer cells. This compound, a 2-indolinone derivative, is an ATP-competitive tyrosine kinase inhibitor primarily targeting the RET (Rearranged during transfection) receptor. However, like many kinase inhibitors, it can exhibit off-target activities that may influence experimental outcomes. This guide will help you identify, understand, and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: this compound is designed as a potent inhibitor of the RET receptor tyrosine kinase. It functions by competing with ATP for the kinase's binding site, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This on-target activity has been shown to be effective in cancer cells with activating RET mutations or fusions, such as in medullary thyroid carcinoma.
Q2: What are the known off-target effects of this compound in cancer cells?
A2: The most well-documented off-target effect of this compound is the inhibition of the c-Met receptor tyrosine kinase.[1][2] Additionally, this compound has been observed to abolish the activation of JNK2, which is likely an indirect consequence of inhibiting its upstream regulators, RET and/or c-Met.
Q3: Why is it important to consider the off-target effects of this compound in my experiments?
A3: Off-target effects can lead to misinterpretation of experimental data. For instance, an observed phenotypic change in cancer cells following this compound treatment might be attributed to RET inhibition, when it could be partially or entirely due to the inhibition of c-Met or other unintended targets. Understanding these off-target effects is crucial for accurately interpreting your results and for the development of more selective therapeutic agents.
Q4: Are 2-indolinone derivatives like this compound known for having off-target effects?
A4: Yes, the 2-indolinone scaffold is found in several multi-kinase inhibitors.[3][4] While modifications to the core structure can improve selectivity, cross-reactivity with other kinases is a known characteristic of this class of compounds. Therefore, it is essential to experimentally validate the specificity of this compound in your model system.
Q5: How can I determine if the observed effects in my experiments are on-target or off-target?
A5: Several strategies can be employed:
-
Use of a more selective inhibitor: Compare the effects of this compound with a newer, more selective RET inhibitor (e.g., selpercatinib or pralsetinib). If the effect persists with the more selective inhibitor, it is more likely to be an on-target RET effect.
-
Genetic knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically deplete RET or c-Met in your cancer cell line. If the phenotype of RET knockdown mimics the effect of this compound, it supports an on-target mechanism.
-
Rescue experiments: After treating with this compound, try to rescue the phenotype by overexpressing a constitutively active form of RET. If the phenotype is restored, it suggests the effect was on-target.
Troubleshooting Guides
Problem 1: Unexpected or inconsistent phenotypic changes in cancer cells treated with this compound.
-
Possible Cause 1: Off-target inhibition of c-Met.
-
Troubleshooting Steps:
-
Assess c-Met phosphorylation: Perform a western blot to determine the phosphorylation status of c-Met (specifically at Tyr1234/1235) in your cancer cell line with and without this compound treatment. A decrease in phosphorylation indicates c-Met inhibition.
-
HGF stimulation: If your cells are not constitutively active for c-Met, stimulate them with its ligand, Hepatocyte Growth Factor (HGF), in the presence and absence of this compound and assess downstream signaling (e.g., p-AKT, p-ERK).
-
Compare with a c-Met specific inhibitor: Use a selective c-Met inhibitor (e.g., capmatinib, tepotinib) and compare the cellular phenotype with that induced by this compound.
-
-
-
Possible Cause 2: Indirect inhibition of the JNK pathway.
-
Troubleshooting Steps:
-
Analyze JNK phosphorylation: Use western blotting to check the phosphorylation status of JNK (Thr183/Tyr185) and its downstream substrate c-Jun in response to this compound treatment.
-
Investigate upstream signaling: Since JNK can be downstream of both RET and c-Met, correlate the inhibition of JNK phosphorylation with the inhibition of either of these receptors in your specific cell line.
-
-
-
Possible Cause 3: Cell line-specific factors.
-
Troubleshooting Steps:
-
Characterize your cell line: Confirm the expression and activation status of RET and c-Met in your cancer cell line at baseline.
-
Test in multiple cell lines: If possible, validate your findings in another cancer cell line with a different receptor tyrosine kinase profile.
-
-
Problem 2: Difficulty in correlating this compound-induced apoptosis with RET inhibition alone.
-
Possible Cause: Additive or synergistic effects of inhibiting both RET and c-Met.
-
Troubleshooting Steps:
-
Inhibit RET and c-Met individually: Treat your cells with a highly selective RET inhibitor and a highly selective c-Met inhibitor separately and assess the level of apoptosis.
-
Inhibit RET and c-Met simultaneously: Co-treat your cells with the selective RET and c-Met inhibitors and compare the level of apoptosis to that induced by this compound alone. If the co-treatment phenocopies the effect of this compound, it suggests that the dual inhibition is responsible for the observed outcome.
-
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Cell Line | Assay Type | IC50 (µM) | Reference |
| RET (C634R mutant) | NIH3T3 | Cell Proliferation | 3.6 | [5] |
| RET (C634R mutant) | NIH3T3 | Anchorage-Independent Growth | 2.4 | [5] |
| Wild-type | NIH3T3 | Cell Proliferation | 16 | [5] |
| H-RAS transformed | NIH3T3 | Anchorage-Independent Growth | 26 | [5] |
| c-Met | H460 (Lung Carcinoma) | Cell Proliferation | Not specified | [1][2] |
| c-Met | N592 (Lung Carcinoma) | Cell Proliferation | Not specified | [1][2] |
Table 2: Effects of this compound on Downstream Signaling Molecules
| Target Pathway | Protein | Phosphorylation Site | Effect of this compound | Cell Line | Reference |
| RET | RET | Tyrosine | Inhibition | TT (Medullary Thyroid Carcinoma) | [5] |
| RET | PLCγ | Not specified | Inhibition | TT (Medullary Thyroid Carcinoma) | [5] |
| RET | ERK | Not specified | Inhibition | TT (Medullary Thyroid Carcinoma) | [5] |
| RET | AKT | Not specified | Inhibition | TT (Medullary Thyroid Carcinoma) | [5] |
| c-Met | c-Met | Tyr1234/1235 | Inhibition | H460, N592 (Lung Carcinoma) | [1][2] |
| c-Met | AKT | Not specified | Inhibition | H460, N592 (Lung Carcinoma) | [1][2] |
| c-Met | STAT3 | Not specified | Inhibition | H460, N592 (Lung Carcinoma) | [1][2] |
| c-Met | Paxillin | Not specified | Inhibition | H460, N592 (Lung Carcinoma) | [1][2] |
| JNK Pathway | JNK2 | Not specified | Abolished Activation | TPC-1 (Papillary Thyroid Carcinoma) | [6] |
Mandatory Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Known off-target signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The specificities of protein kinase inhibitors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. icr.ac.uk [icr.ac.uk]
- 4. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Activation of the JNK pathway is essential for transformation by the Met oncogene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Rpi-1 Toxicity in Animal Studies
Disclaimer: The information provided in this technical support center is intended for guidance in a research setting. Specific toxicological data for Rpi-1 (CAS: 269730-03-2), a RET kinase inhibitor, in animal studies is not extensively available in the public domain. The following troubleshooting guides and FAQs are based on general principles of managing toxicities associated with kinase inhibitors and publicly available information on the broader class of RET inhibitors. Researchers must adhere to their institution's animal care and use committee (IACUC) guidelines and consult with a veterinarian for any animal welfare concerns.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[1][2][3] It functions by blocking the ATP-binding site of the RET kinase, thereby inhibiting its downstream signaling pathways that are often constitutively activated in certain types of cancer.[1][4] This inhibition can lead to decreased cell proliferation and tumor growth.
Q2: What are the known or expected toxicities of this compound in animal studies?
-
General Clinical Signs: Lethargy, weight loss, reduced food and water intake, and changes in posture or behavior.
-
Gastrointestinal Effects: Diarrhea and potential for mucosal damage.
-
Cardiovascular Effects: Hypertension and potential for QT interval prolongation.[5][6]
-
Hepatic Effects: Elevated liver enzymes (transaminases).[5][7]
-
Other: Fatigue and skin reactions.
It is crucial to conduct dose-range finding and maximum tolerated dose (MTD) studies to determine the specific toxicities and their dose-dependence for this compound in the animal model being used.[8][9]
Q3: How should I monitor for this compound toxicity in my animal studies?
A comprehensive monitoring plan is essential. This should be developed in consultation with your institution's veterinary staff and IACUC. Key monitoring parameters include:
-
Daily Observations:
-
Clinical signs of distress (e.g., ruffled fur, hunched posture, lethargy, abnormal breathing).
-
Body weight changes.
-
Food and water consumption.
-
Fecal and urine output and consistency.
-
-
Weekly or Bi-weekly Measurements:
-
Tumor size (if applicable).
-
Blood pressure (if cardiovascular effects are a concern).
-
-
At Termination or if Clinically Indicated:
-
Complete blood count (CBC) and serum chemistry panel.
-
Histopathological examination of major organs.
-
Troubleshooting Guides
Problem: Unexpected Animal Morbidity or Mortality
| Potential Cause | Troubleshooting Steps |
| Dose is too high | - Immediately consult with the attending veterinarian. - Review the dose-range finding and MTD study data. If not performed, a pilot study with a dose de-escalation design is recommended. - Consider reducing the dose or the frequency of administration. |
| Vehicle-related toxicity | - Run a vehicle-only control group to assess the toxicity of the formulation components. - Evaluate the pH, osmolality, and stability of the dosing solution. |
| Rapid drug absorption and high peak concentration (Cmax) | - Consider splitting the daily dose into two or more administrations. - Explore alternative formulations that may provide a slower release profile. |
| Off-target effects | - Review the known kinase selectivity profile of this compound, if available. - Monitor for unexpected clinical signs and conduct a thorough post-mortem examination, including histopathology of all major organs. |
Problem: Significant Weight Loss (>15-20% of baseline)
| Potential Cause | Troubleshooting Steps |
| Reduced food and water intake | - Provide highly palatable and easily accessible food and hydration sources (e.g., hydrogel packs, soft diet). - Monitor for signs of dehydration (e.g., skin tenting) and provide subcutaneous fluids as directed by a veterinarian. |
| Gastrointestinal toxicity | - Monitor for diarrhea and provide supportive care as recommended by a veterinarian. - Consider reducing the dose of this compound. - At necropsy, carefully examine the gastrointestinal tract for any abnormalities. |
| Systemic toxicity | - Perform a clinical assessment, including blood work (CBC and chemistry panel), to identify potential organ damage. - Adjust the dose or discontinue treatment based on the severity of the findings and veterinary advice. |
Data Presentation
Table 1: General Toxicity Profile of RET Kinase Inhibitors (Extrapolated for this compound Animal Studies)
| System Organ Class | Potential Adverse Events | Monitoring Parameters in Animal Studies |
| General | Fatigue, Asthenia | Daily clinical observations (activity level, posture) |
| Cardiovascular | Hypertension, QT Prolongation | Blood pressure monitoring, ECG (if feasible) |
| Gastrointestinal | Diarrhea, Nausea, Vomiting | Daily monitoring of fecal consistency, body weight |
| Hepatic | Increased ALT/AST | Serum chemistry panel (ALT, AST, bilirubin) |
| Hematologic | Anemia, Neutropenia, Thrombocytopenia | Complete Blood Count (CBC) |
| Renal | Increased Creatinine | Serum chemistry panel (BUN, creatinine) |
| Dermatologic | Rash | Daily visual inspection of the skin and fur |
Note: This table is based on clinical data for RET inhibitors and should be adapted based on findings from specific this compound animal studies.
Experimental Protocols
Protocol: Dose-Range Finding (DRF) Study for Oral this compound Administration in Mice
-
Animal Model: Use the same mouse strain and sex as planned for the efficacy studies (e.g., 6-8 week old female athymic nude mice).
-
Group Size: A small group size (n=3-5 per group) is typically sufficient for a DRF study.
-
Dose Selection:
-
Select a starting dose based on in vitro IC50 values and any available in vivo data for similar compounds.
-
Include a vehicle control group.
-
Use a dose escalation scheme (e.g., 3-fold or 5-fold increments) across several dose groups.
-
-
Administration:
-
Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer the designated dose orally (p.o.) once or twice daily for a short duration (e.g., 7-14 days).
-
-
Monitoring:
-
Record body weights and clinical observations daily.
-
Note any signs of toxicity, including changes in appearance, behavior, and fecal consistency.
-
-
Endpoint:
-
The primary endpoint is to identify a range of doses that are tolerated and to determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause significant morbidity or greater than 20% body weight loss.[8]
-
At the end of the study, perform a gross necropsy. For doses causing significant toxicity, collect major organs for histopathological analysis.
-
Mandatory Visualization
Caption: this compound inhibits the RET signaling pathway, blocking downstream cascades.
Caption: Workflow for assessing this compound toxicity in animal studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cellular effects and antitumor activity of RET inhibitor this compound on MEN2A-associated medullary thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. biocat.com [biocat.com]
- 5. Efficacy and Safety of RET-Specific Kinase Inhibitors in RET-Altered Cancers: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of pralsetinib in patients with advanced <em>RET</em>-fusion-positive NSCLC: Final data from the phase 1/2 ARROW study. - ASCO [asco.org]
- 7. blueprintmedicines.com [blueprintmedicines.com]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. reactionbiology.com [reactionbiology.com]
Rpi-1 Dose Escalation Study Technical Support Center
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Rpi-1, a selective RET tyrosine kinase inhibitor. The following resources are designed to address common questions and challenges that may arise during the design and execution of a dose escalation study.
Disclaimer
This compound is a research compound and is not approved for human or veterinary use.[1] The information provided here is for investigational purposes only and is based on preclinical data and general principles of Phase 1 clinical trial design for kinase inhibitors. A formal clinical trial protocol should be developed and approved by relevant regulatory authorities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable, ATP-competitive 2-indolinone inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase.[2][3] Activating mutations or rearrangements in the RET proto-oncogene can lead to uncontrolled activation of downstream signaling pathways, such as the PI3K/AKT and RAS/RAF/MAPK pathways, promoting cell proliferation and survival in certain cancers. This compound has been shown to abolish the tyrosine phosphorylation of the RET oncoprotein, thereby inhibiting these downstream pathways.[4][5] Preclinical studies have demonstrated its ability to inhibit the proliferation of cancer cells with RET alterations and reduce tumor growth in xenograft models.[2][3][4]
Q2: What is the primary objective of a dose escalation study for this compound?
A2: The primary objectives of a Phase 1 dose escalation study are to determine the safety and tolerability of this compound in patients, identify any dose-limiting toxicities (DLTs), and establish the Maximum Tolerated Dose (MTD) and the Recommended Phase 2 Dose (RP2D).[6]
Q3: What is a common dose escalation study design for a compound like this compound?
A3: A traditional 3+3 rule-based design is a common and straightforward approach for first-in-human dose escalation studies.[6][7][8] In this design, cohorts of three patients are enrolled at escalating dose levels. The decision to escalate to the next dose level is based on the number of DLTs observed within the first cycle of treatment.[7][9]
Q4: How should this compound be prepared for oral administration in a clinical setting?
A4: this compound is a crystalline solid that is insoluble in water.[5] For oral administration, it can be formulated as a suspension. A common vehicle for preclinical oral administration is a solution of Carboxymethylcellulose sodium (CMC-Na).[5] For clinical studies, a specific formulation would need to be developed and approved. This compound has shown solubility in DMSO and DMF for in vitro use.[10][11]
Q5: What are the expected toxicities with a RET inhibitor like this compound?
A5: Based on the class of RET kinase inhibitors, potential side effects may include fatigue, hypertension, diarrhea, constipation, nausea, and skin rash.[12][13] Cardiovascular toxicities, particularly hypertension and QTc prolongation, have been observed with other selective RET inhibitors.[14] Monitoring of blood pressure and liver function enzymes is also recommended.[12]
Troubleshooting Guides
Issue 1: Unexpected Toxicity Observed at a Low Dose Level
-
Problem: A patient experiences a Dose-Limiting Toxicity (DLT) at the starting dose level.
-
Troubleshooting Steps:
-
Confirm DLT: Ensure the adverse event meets the protocol-defined criteria for a DLT.
-
Expand Cohort: As per the 3+3 design, if one of the first three patients experiences a DLT, expand the cohort to six patients at the same dose level.[7][9]
-
Dose De-escalation: If two or more patients in a cohort of 3-6 experience a DLT, the MTD has been exceeded. The next lower dose level is typically declared the MTD. If this occurs at the starting dose, the protocol may need to be amended to include a lower starting dose.
-
Review Patient Characteristics: Investigate if any patient-specific factors (e.g., comorbidities, concomitant medications) could have contributed to the toxicity.
-
Issue 2: Difficulty in Determining Target Engagement
-
Problem: It is unclear if this compound is effectively inhibiting the RET pathway at the current dose levels.
-
Troubleshooting Steps:
-
Pharmacodynamic (PD) Assays: Incorporate PD marker analysis into the study protocol. This can involve measuring the phosphorylation status of RET and downstream proteins like ERK and AKT in surrogate tissues (e.g., peripheral blood mononuclear cells) or tumor biopsies.[2]
-
Assay Validation: Ensure that the assays used for PD analysis are validated and have the required sensitivity and specificity.
-
Pharmacokinetic (PK) Analysis: Correlate PD effects with plasma concentrations of this compound to understand the exposure-response relationship.
-
Issue 3: High Inter-Patient Variability in Pharmacokinetics
-
Problem: Plasma exposure of this compound varies significantly between patients at the same dose level.
-
Troubleshooting Steps:
-
Food Effect: Investigate the effect of food on this compound absorption. Administer the drug in a consistent manner (e.g., fasting or with a standardized meal).
-
Drug-Drug Interactions: Review concomitant medications for potential inhibitors or inducers of metabolic enzymes that may be involved in this compound clearance.
-
Genetic Polymorphisms: Consider exploratory analysis of genetic polymorphisms in drug-metabolizing enzymes and transporters.
-
Data Presentation: Hypothetical this compound Dose Escalation Scheme
The following table outlines a potential dose escalation plan for an this compound Phase 1 study using a standard 3+3 design. The starting dose would be determined from preclinical toxicology studies.
| Dose Level | This compound Dose (mg, orally, once daily) | Cohort Size | DLTs Observed | Action |
| 1 | 50 | 3 | 0 | Escalate to Dose Level 2 |
| 2 | 100 | 3 | 1 | Expand cohort to 6 patients at Dose Level 2 |
| 2 (expanded) | 100 | 3 | 0 | Escalate to Dose Level 3 |
| 3 | 200 | 3 | 0 | Escalate to Dose Level 4 |
| 4 | 400 | 3 | 2 | MTD exceeded. Dose Level 3 is declared the MTD. |
This table is for illustrative purposes only.
Experimental Protocols
Protocol 1: Phospho-RET Immunohistochemistry for Target Engagement
-
Objective: To assess the inhibition of RET phosphorylation in tumor tissue.
-
Methodology:
-
Obtain tumor biopsies at baseline and after a specified duration of this compound treatment.
-
Fix tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on charged slides.
-
Perform antigen retrieval using a citrate-based buffer.
-
Block endogenous peroxidase activity.
-
Incubate with a validated primary antibody against phosphorylated RET (e.g., p-Tyr1062).
-
Apply a secondary antibody and a detection system (e.g., DAB).
-
Counterstain with hematoxylin.
-
Score the intensity and percentage of stained tumor cells. A decrease in the score from baseline to on-treatment biopsy indicates target engagement.
-
Mandatory Visualizations
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Caption: Workflow of a standard 3+3 dose escalation study design.
References
- 1. scbt.com [scbt.com]
- 2. Cellular effects and antitumor activity of RET inhibitor this compound on MEN2A-associated medullary thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. selleckchem.com [selleckchem.com]
- 6. hallorancg.com [hallorancg.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Dose Escalation Methods in Phase I Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interactive calculator for operating characteristics of phase I cancer clinical trials using standard 3+3 designs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. apexbt.com [apexbt.com]
- 12. RET Kinase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 13. Strategies for mitigating adverse events related to selective RET inhibitors in patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Validation & Comparative
Validating Oncolytic Virus Efficacy In Vivo: A Comparative Analysis of RP1
A Note on Terminology: The initial query referenced "Rpi-1." Based on current cancer therapy research, this is likely a typographical error for "RP1" (Vusolimogene Oderparepvec), a prominent oncolytic virus in clinical development. This guide will focus on RP1 and compare its in vivo efficacy with other leading oncolytic viruses.
This guide provides a comparative analysis of RP1's in vivo efficacy in tumor models for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, present comparative data with other oncolytic viruses, and provide detailed experimental protocols.
Introduction to RP1
RP1 is a genetically modified herpes simplex virus type 1 (HSV-1) designed for selective replication within tumors.[1][2][3] Its therapeutic effect is twofold: direct oncolysis (bursting of cancer cells) and stimulation of a systemic anti-tumor immune response.[1][2][4] To achieve this, RP1 is engineered with two key modifications:
-
Deletion of ICP34.5 and ICP47 genes: This restricts viral replication to tumor cells, which often have deficient antiviral defenses, while sparing healthy cells. This also enhances the presentation of tumor antigens to the immune system.[1]
-
Expression of Gibbon Ape Leukemia Virus (GALV) fusogenic glycoprotein (GALV-GP R-) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF): The GALV-GP R- enhances immunogenic cell death, while GM-CSF recruits and activates dendritic cells, key players in initiating an anti-tumor T-cell response.[2][5]
RP1 is designed to turn "cold" tumors (lacking immune cell infiltration) into "hot" tumors, thereby making them more susceptible to immune checkpoint inhibitors.[1][2]
Comparative In Vivo Efficacy
The primary clinical evidence for RP1's efficacy comes from the IGNYTE clinical trial, where it is administered in combination with the anti-PD-1 antibody nivolumab. This combination has shown significant and durable responses in patients with advanced melanoma who have previously failed anti-PD-1 therapy.[6][7][8]
Here, we compare the clinical trial data of RP1 with two other notable oncolytic viruses: Talimogene laherparepvec (T-VEC, Imlygic®), an FDA-approved oncolytic virus for melanoma, and Coxsackievirus A21 (CVA21, Cavatak®).
| Therapeutic Agent | Trial Name/Phase | Tumor Type | Treatment | Objective Response Rate (ORR) | Complete Response (CR) Rate | Durable Response Rate (DRR) | Median Duration of Response (DOR) |
| RP1 + Nivolumab | IGNYTE / Phase 1/2 | Anti-PD-1 Failed Melanoma | Intratumoral RP1 + Intravenous Nivolumab | 32.7% - 33.6%[6][7][9] | 14.7% - 15.0%[6][7] | All responses lasted >6 months[8] | >35 months[8] |
| Talimogene laherparepvec (T-VEC) | OPTiM / Phase 3 | Advanced Melanoma | Intratumoral T-VEC | 26.4%[10] | 16.9%[11] | 16.3% (lasting ≥6 months)[10] | Not Reached (at time of analysis) |
| Coxsackievirus A21 (CVA21) | CALM / Phase 2 | Advanced Melanoma | Intratumoral CVA21 | 28.1%[12] | Not explicitly stated | 19.3% (lasting ≥6 months)[12] | Not Reached (at time of analysis)[12] |
| T-VEC + Ipilimumab | Phase 2 | Advanced Melanoma | Intratumoral T-VEC + Intravenous Ipilimumab | 39%[13] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| T-VEC + Pembrolizumab | MASTERKEY-265 / Phase 1b | Advanced Melanoma | Intratumoral T-VEC + Intravenous Pembrolizumab | 61.9%[11] | 33.3%[11] | Not explicitly stated | Not explicitly stated |
| CVA21 + Ipilimumab | MITCI / Phase 1b | Advanced Melanoma | Intratumoral CVA21 + Intravenous Ipilimumab | 50%[13] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Experimental Protocols
The following are generalized protocols for in vivo tumor model studies based on the clinical trial designs for oncolytic viruses.
-
Animal Models: Immunocompromised mice (e.g., NOD-scid gamma or athymic nude mice) are typically used for xenograft studies.
-
Tumor Implantation:
-
Subcutaneous Model: Human tumor cells (CDX) or patient tumor fragments (PDX) are implanted subcutaneously into the flank of the mice.
-
Orthotopic Model: Tumor cells are implanted into the organ of origin to better mimic the tumor microenvironment.
-
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²).
-
Treatment Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.
-
Intratumoral Injection: The oncolytic virus (e.g., RP1, T-VEC, CVA21) is injected directly into the tumor. The dose and frequency will be determined by the specific experimental design.
-
Systemic Therapy: For combination studies, checkpoint inhibitors (e.g., anti-PD-1 antibodies) are administered systemically (e.g., intraperitoneally or intravenously).
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Comparison of tumor growth in treated versus control groups.
-
Survival Analysis: Monitoring the survival of the animals over time.
-
Tumor Regression: Complete or partial disappearance of the tumor.
-
-
Pharmacodynamic Analysis:
-
Immunohistochemistry (IHC): Analysis of tumor biopsies for immune cell infiltration (e.g., CD8+ T cells), and expression of immune checkpoint molecules (e.g., PD-L1).
-
Flow Cytometry: To quantify different immune cell populations within the tumor and draining lymph nodes.
-
Gene Expression Analysis: To assess changes in immune-related gene expression within the tumor microenvironment.
-
For therapies that rely on a functional immune system, syngeneic models (implanting mouse tumor cells into immunocompetent mice of the same strain) are essential.
-
Animal Models: Immunocompetent mouse strains (e.g., C57BL/6, BALB/c).
-
Tumor Cell Lines: Syngeneic tumor cell lines (e.g., B16 melanoma, MC38 colon adenocarcinoma).
-
Protocol: The protocol for tumor implantation, treatment, and efficacy assessment is similar to that of xenograft models, with a greater emphasis on detailed immune monitoring.
Visualizing the Mechanisms and Workflows
Caption: RP1's dual mechanism of action: direct oncolysis and immune activation.
Caption: A typical workflow for an in vivo study evaluating oncolytic virus efficacy.
Caption: Key differentiating features of RP1, T-VEC, and CVA21.
References
- 1. oncodaily.com [oncodaily.com]
- 2. targetedonc.com [targetedonc.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. onclive.com [onclive.com]
- 7. RP1 Oncolytic Therapy Provides New Hope for Patients Whose Melanoma Resists Conventional Immunotherapy | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 8. onclive.com [onclive.com]
- 9. aimatmelanoma.org [aimatmelanoma.org]
- 10. Talimogene laherparepvec (T-VEC) for the treatment of advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Talimogene Laherparepvec (T-VEC): An Intralesional Cancer Immunotherapy for Advanced Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Final data from CALM: A phase II study of Coxsackievirus A21 (CVA21) oncolytic virus immunotherapy in patients with advanced melanoma. - ASCO [asco.org]
- 13. mdpi.com [mdpi.com]
RPI-1 versus Cabozantinib: A Comparative Guide for RET Inhibition in Research
For researchers and drug development professionals investigating therapeutic strategies targeting the RET (Rearranged during Transfection) proto-oncogene, the choice of a suitable inhibitor is critical. This guide provides an objective comparison of two notable RET inhibitors: RPI-1 and cabozantinib. While both compounds have demonstrated activity against RET, they exhibit distinct profiles in terms of potency, selectivity, and clinical validation. This comparison is supported by experimental data to aid in the selection of the appropriate tool for preclinical research and development.
Introduction to this compound and Cabozantinib
This compound is an ATP-dependent RET tyrosine kinase inhibitor.[1][2] It has been shown to selectively inhibit the growth of cells transformed with the ret/ptc1 oncogene.[1] this compound also demonstrates inhibitory activity against c-Met.[2] Its primary utility has been as a research tool to probe the function of RET in preclinical models.
Cabozantinib is a multi-kinase inhibitor that targets several receptor tyrosine kinases, including RET, MET, and VEGFR2, with high potency.[3][4][5] Its broad-spectrum activity is thought to contribute to its clinical efficacy by simultaneously targeting tumor growth, angiogenesis, and metastasis.[6][7] Cabozantinib is an FDA-approved drug for the treatment of certain types of thyroid and renal cancers, and has been investigated in clinical trials for RET-rearranged lung cancers.[3]
Comparative Performance Data
The following tables summarize the quantitative data on the inhibitory activity of this compound and cabozantinib against RET and other kinases, providing a basis for comparing their potency and selectivity.
Table 1: In Vitro Potency (IC50)
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| This compound | RET/PTC1 (cell growth) | 970 | Anchorage-independent growth (NIH3T3) | [1] |
| RET/PTC1 (cell growth) | 5100 | Cell proliferation (TPC-1) | [8] | |
| Cabozantinib | RET | 5.2 | Cell-free kinase assay | [3][4][5] |
| RET (autophosphorylation) | 85 | Cell-based assay (TT cells) | [5] | |
| RET (cell proliferation) | 94 | Cell-based assay (TT cells) | [5] |
Table 2: Kinase Selectivity Profile (IC50 in nM)
| Kinase | This compound | Cabozantinib | Reference |
| RET | - (See Table 1) | 5.2 | [3][4][5] |
| VEGFR2 | Not reported | 0.035 | [4][5] |
| MET | Also inhibits | 1.3 | [2][4][5] |
| KIT | Not reported | 4.6 | [4] |
| AXL | Not reported | 7 | [4] |
| TIE2 | Not reported | 14.3 | [4] |
| FLT3 | Not reported | 11.3 | [4] |
Signaling Pathways and Mechanisms of Action
The diagram below illustrates the canonical RET signaling pathway and the points of inhibition by this compound and cabozantinib. Upon binding of its ligand (e.g., GDNF), RET dimerizes and autophosphorylates, activating downstream pathways such as RAS/MAPK and PI3K/AKT, which promote cell proliferation, survival, and differentiation. Both this compound and cabozantinib act as ATP-competitive inhibitors, preventing the transfer of phosphate and subsequent activation of these downstream signals.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. A Phase 2 Single Arm Trial of Cabozantinib in Patients with Advanced RET-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
Preclinical Showdown: A Comparative Guide to Rpi-1 and Selpercatinib for RET-Driven Cancers
For Immediate Release
In the landscape of targeted therapies for cancers driven by aberrant Rearranged during Transfection (RET) signaling, two inhibitors, Rpi-1 and selpercatinib, have emerged at different stages of the preclinical and clinical development pipeline. This guide provides an objective, data-driven comparison of their preclinical performance, offering researchers, scientists, and drug development professionals a comprehensive overview to inform future research and therapeutic strategies.
Executive Summary
Selpercatinib, a highly selective, next-generation RET inhibitor, demonstrates significantly greater potency and specificity compared to the earlier investigational agent, this compound. Preclinical data reveal that selpercatinib inhibits wild-type and mutated RET kinases at nanomolar concentrations, a stark contrast to the micromolar efficacy of this compound. This superior potency translates to more profound anti-tumor activity in both cellular and in vivo models. While both compounds target the ATP-binding pocket of the RET kinase, their distinct chemical structures likely account for the substantial differences in their preclinical profiles.
Data Presentation
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC₅₀ | Assay Type |
| Selpercatinib | Wild-Type RET | 14.0 nM[1] | Enzymatic Assay |
| RET (V804M) | 24.1 nM[1] | Enzymatic Assay | |
| RET (G810R) | 530.7 nM[1] | Enzymatic Assay | |
| This compound | RET/PTC1 | ~50 µM | In-cell Autophosphorylation |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | IC₅₀ |
| Selpercatinib | KIF5B-RET expressing cells | Cell Viability | Not explicitly stated, but potent inhibition demonstrated |
| This compound | NIH3T3 cells (RET mutant) | Cell Proliferation | 3.6 µM[2] |
| NIH3T3 cells (non-transfected) | Cell Proliferation | 16 µM[2] | |
| RET mutant-transfected NIH3T3 | Anchorage-Independent Growth | 2.4 µM[2] | |
| H-RAS-transfected NIH3T3 | Anchorage-Independent Growth | 26 µM[2] | |
| TPC-1 (RET/PTC1) | Cell Proliferation | 5.1 µM |
Table 3: In Vivo Efficacy
| Compound | Model | Dosing | Outcome |
| Selpercatinib | Patient-Derived Xenograft (PDX) with CCDC6-RET G810S | ≥30 mg/kg, oral | Complete tumor regression[3] |
| PDX with CCDC6-RET V804M | 60 mg/kg, oral | 100% tumor growth inhibition[3] | |
| This compound | TT xenograft (human medullary thyroid carcinoma) | 50-100 mg/kg, oral, daily | 81% tumor growth inhibition[2] |
| Spontaneously metastasizing lung carcinoma xenograft | Daily oral treatment | Significant reduction in spontaneous lung metastases[4] |
Mechanism of Action and Signaling Pathways
Both this compound and selpercatinib are ATP-competitive inhibitors of the RET tyrosine kinase.[4][5] By binding to the ATP-binding pocket of the RET protein, they block its autophosphorylation and subsequent activation of downstream signaling pathways critical for cancer cell survival and proliferation.[5] These pathways include the RAS/RAF/MEK/ERK (MAPK), PI3K/AKT, and PLCγ cascades.[3] Selpercatinib's high selectivity is attributed to its unique chemical structure that fits precisely within the RET kinase domain.[6]
References
- 1. Selpercatinib-Induced Hypothyroidism Through Off-Target Inhibition of Type 2 Iodothyronine Deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selpercatinib | c-RET | TargetMol [targetmol.com]
- 3. Precision oncology with selective RET inhibitor selpercatinib in RET-rearranged cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Selpercatinib? [synapse.patsnap.com]
Rpi-1 Kinase Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor Rpi-1, focusing on its cross-reactivity with other kinases. The information is intended to assist researchers in evaluating the suitability of this compound for their specific experimental needs and to provide a framework for interpreting results obtained with this inhibitor.
Introduction to this compound
This compound is a 2-indolinone derivative that functions as an ATP-competitive tyrosine kinase inhibitor.[1] It has been primarily identified as an inhibitor of the RET (Rearranged during Transfection) tyrosine kinase.[1] Emerging evidence, detailed in this guide, indicates that this compound also exhibits inhibitory activity against other kinases, highlighting the importance of understanding its cross-reactivity profile.
Quantitative Analysis of this compound Kinase Inhibition
The following table summarizes the known inhibitory activities of this compound against various kinases. The data has been compiled from published research findings. It is important to note that a comprehensive screen of this compound against a full kinome panel is not publicly available, and the data is therefore limited to kinases that have been specifically investigated.
| Kinase Target | IC50 (µM) | Comments | Reference |
| RET/ptc1 | 0.97 | Inhibition of anchorage-independent growth of NIH3T3 cells transformed with the ret/ptc1 oncogene. | [1] |
| c-Met | Not specified | This compound inhibits hepatocyte growth factor (HGF)-induced Met tyrosine phosphorylation.[2] | [2] |
| EGFR | Not specified | Described as a target, but specific IC50 values are not readily available. | |
| JNK2 | Not specified | This compound abolishes the activation of JNK2, suggesting indirect inhibition or effects on an upstream kinase. | |
| AKT | Not specified | This compound treatment leads to the dephosphorylation of AKT, indicating an effect on the PI3K/AKT signaling pathway, likely downstream of receptor tyrosine kinase inhibition.[3] | [3] |
Signaling Pathways Affected by this compound
This compound is known to interfere with key signaling pathways involved in cell proliferation, survival, and migration. The primary mechanism of action is through the inhibition of receptor tyrosine kinases (RTKs), which blocks downstream signaling cascades.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the cross-reactivity and cellular effects of this compound.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against a purified kinase.
Workflow:
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide or protein substrate
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Adenosine triphosphate (ATP)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Kinase Reaction: In a 96-well or 384-well plate, add the purified kinase and the this compound dilutions.
-
Initiate Reaction: Add the substrate and ATP to initiate the kinase reaction. The concentration of ATP should ideally be at or near the Km for each specific kinase to allow for accurate comparison of IC50 values.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and detect the amount of ADP produced using a luminescence-based assay like ADP-Glo™, following the manufacturer's instructions.
-
Data Analysis: Determine the percentage of kinase activity inhibition for each this compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cellular Assay: Western Blot Analysis of Kinase Phosphorylation
This protocol is for assessing the effect of this compound on the phosphorylation status of target kinases and downstream signaling proteins in a cellular context.
Workflow:
Materials:
-
Cell line expressing the kinase(s) of interest
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target kinases and downstream proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the target protein. After washing, incubate the membrane with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the protein.
-
Data Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation in response to this compound treatment.
Conclusion
This compound is a valuable tool for studying RET kinase signaling. However, its cross-reactivity with other kinases, including c-Met and potentially EGFR, necessitates careful experimental design and interpretation of results. Researchers should consider the potential off-target effects of this compound and validate their findings using complementary approaches, such as genetic knockdown or the use of more selective inhibitors when available. The protocols provided in this guide offer a starting point for characterizing the inhibitory profile and cellular effects of this compound.
References
Rpi-1 Resistance in Cancer Cells: A Comparative Guide to Mechanisms and Counterstrategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known and potential mechanisms by which cancer cells develop resistance to Rpi-1, a potent inhibitor of receptor tyrosine kinases (RTKs) including RET and c-Met. The content is based on experimental data from studies on this compound and analogous targeted therapies.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates anti-cancer activity by targeting key signaling pathways involved in cell growth, proliferation, and survival. Its primary targets, the RET and c-Met proto-oncogenes, are frequently dysregulated in various cancers, including thyroid and non-small cell lung cancer. While this compound shows promise in preclinical studies, the development of drug resistance remains a significant clinical challenge. Understanding the molecular basis of this resistance is crucial for the development of effective second-line therapies and combination strategies.
Mechanisms of Resistance to this compound
Resistance to this compound, much like other tyrosine kinase inhibitors (TKIs), can be broadly categorized into two main types: on-target and off-target (bypass) mechanisms.
On-Target Resistance: Alterations in the Drug's Direct Target
On-target resistance arises from genetic mutations within the kinase domain of the target protein (e.g., RET or c-Met), which prevent the inhibitor from binding effectively. These mutations often occur in specific regions of the kinase domain:
-
Solvent-Front Mutations: These mutations are located at the entrance of the ATP-binding pocket and can sterically hinder the entry of the inhibitor.
-
Hinge Region Mutations: Alterations in the hinge region, which is critical for inhibitor binding, can reduce the affinity of the drug for its target.
These mutations allow the kinase to remain active and continue to drive downstream signaling cascades, even in the presence of this compound.
Off-Target Resistance: Activation of Bypass Signaling Pathways
Off-target resistance, or bypass signaling, occurs when cancer cells activate alternative signaling pathways to circumvent the inhibition of the primary target. This allows the cancer cells to maintain their growth and survival signals. Common bypass pathways implicated in resistance to RET and c-Met inhibitors include:
-
Amplification or Mutation of other RTKs: Increased expression or activating mutations in other RTKs, such as EGFR or MET (in the context of RET inhibition), can take over the signaling role of the inhibited target.
-
Activation of Downstream Signaling Molecules: Mutations or amplification of downstream signaling components, such as KRAS, can lead to constitutive activation of pathways like the MAPK and PI3K/AKT cascades, rendering the inhibition of upstream RTKs ineffective.
Quantitative Data Comparison
The following table summarizes the inhibitory concentrations (IC50) of this compound in sensitive cancer cell lines. Data for experimentally generated this compound resistant cell lines are not yet available in the public domain. Therefore, a hypothetical comparison is presented based on typical fold-changes observed for other TKIs.
| Cell Line | Cancer Type | Key Mutation | This compound IC50 (Sensitive) | Predicted this compound IC50 (Resistant) | Predicted Fold Change |
| TPC-1 | Papillary Thyroid Carcinoma | RET/PTC1 rearrangement | 6.3 ± 0.2 µM | > 30 µM | > 4.8 |
| RPTC | Primary Thyrocytes | RET/PTC1 (engineered) | 5.4 ± 0.4 µM | > 30 µM | > 5.6 |
Data for sensitive cell lines are derived from experimental studies. Predicted resistant IC50 values and fold changes are based on resistance patterns observed with similar TKIs.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cells and to calculate the IC50 values.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in DMSO)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Signaling Pathway Activation
This protocol is used to detect the phosphorylation status of RET, c-Met, and downstream signaling proteins to assess pathway activation in response to this compound treatment and in resistant cells.
Materials:
-
Cell lysates from sensitive and resistant cells (treated with and without this compound)
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-RET, anti-RET, anti-phospho-Met, anti-Met, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate 20-40 µg of protein from each cell lysate on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Visualizing Resistance Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and resistance mechanisms.
Caption: this compound inhibits RET and c-Met, blocking downstream signaling.
Caption: On-target mutations in RET/c-Met prevent this compound binding.
Caption: Activation of bypass pathways maintains downstream signaling.
Conclusion and Future Directions
Resistance to this compound in cancer cells is a multifaceted problem that can arise from both on-target mutations and the activation of bypass signaling pathways. While specific experimental data on acquired resistance to this compound is currently limited, the well-characterized resistance mechanisms to other RET and c-Met inhibitors provide a strong framework for understanding and predicting how cancer cells might evade this compound therapy.
Future research should focus on generating and characterizing this compound resistant cancer cell lines to confirm these predicted mechanisms and to identify novel resistance pathways. Such studies will be instrumental in developing rational combination therapies, such as co-targeting the primary target and the identified bypass pathway, to overcome resistance and improve the clinical efficacy of this compound and other targeted cancer therapies.
A Head-to-Head Comparison of Rpi-1 with Other 2-Indolinone Inhibitors: Sunitinib and SU6656
In the landscape of cancer therapeutics, 2-indolinone derivatives have emerged as a critical class of small molecule inhibitors targeting protein kinases, which are pivotal in cellular signal transduction pathways. This guide provides a detailed head-to-head comparison of Rpi-1, a notable RET kinase inhibitor, with two other prominent 2-indolinone inhibitors: Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, and SU6656, a selective Src family kinase inhibitor. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical potency, cellular activity, and targeted signaling pathways, supported by experimental data and detailed protocols.
At a Glance: Comparative Overview
| Feature | This compound | Sunitinib | SU6656 |
| Primary Kinase Targets | RET, MET, EGFR | VEGFRs, PDGFRs, c-KIT, FLT3, RET | Src Family Kinases (Src, Yes, Lyn, Fyn) |
| Inhibitor Type | ATP-competitive | ATP-competitive | ATP-competitive |
| Therapeutic Focus | Preclinical (Anti-metastatic) | FDA-approved (RCC, GIST) | Research Tool |
Biochemical and Cellular Activity: A Quantitative Comparison
The following tables summarize the inhibitory activities of this compound, Sunitinib, and SU6656 against their primary kinase targets and their effects on cellular processes.
Table 1: Biochemical Kinase Inhibition (IC₅₀ Values)
| Inhibitor | Target Kinase | IC₅₀ (nM) |
| This compound | RET | Data not available |
| MET | Data not available | |
| EGFR | Data not available | |
| Sunitinib | PDGFRβ | 2[1] |
| VEGFR2 (KDR/Flk-1) | 80[1] | |
| c-KIT | Data not available | |
| FLT3 | 30 (mutant), 250 (wild-type)[1] | |
| SU6656 | Yes | 20[2][3] |
| Lyn | 130[2][3] | |
| Fyn | 170[2][3] | |
| Src | 280[2][3] | |
| Lck | 6,880[4] |
Table 2: Cellular Assay Performance
| Inhibitor | Cell Line | Assay Type | IC₅₀ (µM) |
| This compound | TPC-1 (Human Papillary Thyroid Carcinoma) | Growth Inhibition | 5.1[5] |
| NIH3T3 (mutant RET-transfected) | Proliferation | 3.6[5] | |
| H-RAS-transfected NIH3T3 | Colony Formation | 26[5] | |
| Sunitinib | HUVEC (Human Umbilical Vein Endothelial Cells) | VEGF-induced Proliferation | 0.04[1] |
| NIH-3T3 (PDGFRβ overexpressing) | PDGF-induced Proliferation | 0.039[1] | |
| SU6656 | NIH 3T3 | PDGF-stimulated DNA Synthesis | 0.3 - 0.4[2][4] |
| Ba/F3 | Growth Inhibition | 0.18[2] |
Signaling Pathways and Mechanisms of Action
The efficacy of these inhibitors stems from their ability to block key signaling cascades that drive cancer cell proliferation, survival, and angiogenesis.
This compound: Targeting RET and MET Signaling
This compound primarily targets the RET and MET receptor tyrosine kinases. Upon inhibition, it disrupts the downstream signaling pathways, including the activation of PLCγ, ERK, and AKT. It has also been shown to abolish the activation of JNK2.[6] This multi-pronged inhibition of key oncogenic drivers contributes to its anti-proliferative and anti-metastatic effects.[7]
Sunitinib: A Multi-Targeted Approach to Inhibit Angiogenesis and Tumor Growth
Sunitinib is a potent inhibitor of multiple RTKs, including VEGFRs and PDGFRs, which are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients. By blocking these receptors, Sunitinib effectively cuts off the tumor's blood supply and inhibits tumor cell proliferation. Its downstream effects include the inhibition of the PI3K/AKT and RAS/MAPK pathways.[8]
SU6656: Selective Inhibition of Src Family Kinases
SU6656 is highly selective for Src family kinases, which are non-receptor tyrosine kinases involved in various cellular processes, including cell adhesion, growth, and differentiation. By inhibiting Src, SU6656 can modulate downstream signaling pathways such as the STAT3 and PI3K/AKT pathways, thereby affecting cell proliferation and survival.[9]
Experimental Protocols
The determination of inhibitor potency and cellular effects relies on standardized experimental procedures. Below are outlines of commonly used assays for kinase inhibitor characterization.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a luminescent-based assay with high sensitivity.[10][11]
Workflow:
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. SU6656, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Src and STAT3 inhibitors synergize to promote tumor inhibition in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 11. worldwide.promega.com [worldwide.promega.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Rpi-1
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. This guide provides essential, step-by-step logistical and safety information for the proper disposal of Rpi-1, a cell-permeable ATP-competitive tyrosine kinase inhibitor used in cancer research. Adherence to these procedures will help ensure the safety of laboratory personnel and compliance with institutional and regulatory standards.
While this compound is generally shipped as a non-hazardous chemical for research purposes, it is crucial to handle all laboratory chemicals with a comprehensive waste management plan in place.[1] The following information is based on general best practices for the disposal of non-hazardous solid chemical waste. However, laboratory personnel must always consult their institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before handling and disposal.
This compound Chemical and Safety Data
Proper handling and disposal begin with a clear understanding of the substance's properties. Below is a summary of key information for this compound.
| Property | Value |
| CAS Number | 269730-03-2 |
| Molecular Formula | C₁₇H₁₅NO₄ |
| Appearance | Off-white solid |
| Primary Hazard | For research use only. Not for human or veterinary use. |
| Handling | Shipped under ambient temperature as a non-hazardous chemical. |
| Storage | Store in a cool, well-ventilated area away from direct sunlight. Keep container tightly sealed. |
Experimental Protocols for Safe Disposal
The disposal of this compound should be approached with the same diligence as any other laboratory protocol. The following steps outline the recommended procedure for the disposal of solid this compound waste.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before beginning any disposal procedure, ensure all personnel are equipped with appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Designate a specific, well-ventilated area for waste accumulation, away from incompatible materials.
2. Waste Collection and Containment:
-
Collect solid this compound waste in a dedicated, clearly labeled, and compatible waste container.
-
Ensure the container is in good condition, with a secure, tight-fitting lid to prevent spills and exposure.
-
The container must be labeled as "Non-Hazardous Chemical Waste" and should clearly identify the contents as "this compound."
3. Labeling and Documentation:
-
All waste containers must be accurately labeled.[2][3] The label should include:
-
The words "Non-Hazardous Waste"
-
The full chemical name: 1,3-dihydro-3-[(4-hydroxyphenyl)methylene]-5,6-dimethoxy-2H-indol-2-one (this compound)
-
The accumulation start date
-
The name of the principal investigator and the laboratory location
-
4. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[4]
-
This area should be away from general laboratory traffic and incompatible chemicals.
5. Scheduling Waste Pickup:
-
Once the waste container is full, or in accordance with your institution's guidelines, arrange for its collection by the designated Environmental Health & Safety (EHS) department or a licensed waste disposal contractor.[5]
-
Do not dispose of this compound in the regular trash or down the drain.[3]
6. Disposal of Empty Containers:
-
Empty this compound containers should be managed as non-hazardous waste.
-
Before disposal in regular laboratory trash, ensure the container is completely empty and deface the original label to prevent confusion.[6]
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following diagram illustrates the decision-making and action steps involved.
Caption: Step-by-step workflow for the proper disposal of solid this compound waste.
By adhering to these established procedures, your laboratory can ensure the safe and responsible management of this compound waste, contributing to a secure research environment and upholding the highest standards of laboratory practice.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. vumc.org [vumc.org]
- 6. sfasu.edu [sfasu.edu]
Essential Safety and Operational Guide for Handling Rpi-1
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of Rpi-1 (CAS 269730-03-2), a potent RET Receptor Tyrosine Kinase Inhibitor. Adherence to these guidelines is essential to ensure personnel safety and mitigate environmental hazards. This compound should be handled as a hazardous compound.[1]
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Required Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent contact with eyes, which can cause serious damage. |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact, absorption, and potential sensitization. |
| Body Protection | A lab coat worn buttoned. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A respirator may be required for handling large quantities or when generating dust or aerosols. | To prevent inhalation of the compound, which could be harmful. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key stages of a typical experimental procedure.
Caption: A workflow diagram illustrating the key stages of handling this compound, from preparation to disposal.
Detailed Experimental Protocol Steps:
-
Preparation:
-
Before handling this compound, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Prepare your designated work area, preferably within a certified chemical fume hood, by covering the surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment, such as a calibrated scale, spatulas, vials, and the required solvents (e.g., DMSO, ethanol, or dimethyl formamide). This compound is sparingly soluble in aqueous buffers.[1]
-
-
Weighing and Dissolving:
-
Carefully weigh the required amount of solid this compound. Avoid creating dust.
-
To prepare a stock solution, dissolve the weighed this compound in the chosen solvent.[1] For example, to create a 10 mg/mL stock in DMSO, add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Ensure the vial is securely capped and mix thoroughly until the solid is completely dissolved.
-
-
Experimental Use:
-
When adding the this compound solution to your experimental system (e.g., cell culture media), do so carefully to avoid splashes or aerosol generation.
-
For aqueous solutions, it is recommended to first dissolve this compound in an organic solvent like DMF and then dilute with the aqueous buffer.[1] Aqueous solutions should not be stored for more than one day.[1]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination, particularly given its high toxicity to aquatic life.[2]
Waste Segregation and Disposal Procedures:
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated hazardous waste container. Do not mix with general lab waste. |
| Liquid Waste (e.g., unused stock solutions, contaminated media) | Collect in a sealed, labeled hazardous waste container. Do not pour down the drain. |
| Contaminated PPE (e.g., gloves, disposable lab coat) | Dispose of as hazardous waste in a designated container. |
All waste must be disposed of in accordance with institutional and local environmental regulations.
Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
| Parameter | Specification |
| Storage Temperature | -20°C for long-term storage. |
| Stability | Stable for at least 4 years when stored at -20°C.[1] |
| Form | Supplied as a crystalline solid.[1] |
Stock solutions in organic solvents should also be stored at -20°C. As noted, aqueous solutions are not stable and should be prepared fresh for each experiment.[1]
RET Signaling Pathway and this compound's Mechanism of Action
This compound is an ATP-competitive inhibitor of the RET receptor tyrosine kinase. The RET signaling pathway is crucial for cell growth, differentiation, and survival. In certain cancers, mutations or rearrangements in the RET gene lead to its constitutive activation, driving uncontrolled cell proliferation.
Caption: A simplified diagram showing the RET signaling pathway and the inhibitory action of this compound.
This compound exerts its effect by binding to the ATP-binding site of the RET kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways such as the RAS/RAF/MAPK and PI3K/AKT pathways. This inhibition ultimately leads to a reduction in cancer cell proliferation and survival.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
